BT44
Description
Propriétés
Formule moléculaire |
C28H27F4N3O4S |
|---|---|
Poids moléculaire |
577.6 g/mol |
Nom IUPAC |
[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C28H27F4N3O4S/c1-39-26-9-7-22(40(37,38)35-11-10-19-4-2-3-5-20(19)18-35)17-25(26)33-12-14-34(15-13-33)27(36)23-8-6-21(29)16-24(23)28(30,31)32/h2-9,16-17H,10-15,18H2,1H3 |
Clé InChI |
MFQBJWVTKPJNEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BT44
This guide provides a comprehensive overview of the molecular mechanism of BT44, a small molecule agonist of the Rearranged during Transfection (RET) receptor tyrosine kinase. This compound acts as a mimetic of the Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) and is under investigation as a potential therapeutic agent for neurodegenerative disorders and neuropathic pain.[1][2][3][4]
Core Mechanism of Action
This compound functions as a selective agonist for the RET receptor tyrosine kinase, the primary signaling receptor for the GDNF family of ligands.[1][5] In normal physiology, GFLs bind to a GFRα co-receptor, and this complex then brings two RET molecules together, inducing their dimerization and subsequent activation through autophosphorylation of specific tyrosine residues in the intracellular domain.[6] This activation triggers downstream signaling cascades crucial for neuronal survival, differentiation, and migration.[2]
This compound mimics the action of GFLs by directly activating the RET receptor.[1][2] While the precise binding site is still under investigation, computational modeling and in vitro data suggest that this compound likely binds to the interface where RET interacts with its GFRα co-receptor.[6] This binding is thought to induce a conformational change in RET, promoting its dimerization and kinase activity, leading to the phosphorylation of the receptor and the activation of intracellular signaling pathways.[1][6] A key feature of this compound is its ability to activate RET even in the absence of a GFRα co-receptor, although its activity can be enhanced by the presence of co-receptors like GFRα1 and GFRα3.[1][5]
Signaling Pathways Activated by this compound
Upon activation of the RET receptor, this compound initiates two primary downstream signaling cascades that are fundamental to its neuroprotective and regenerative effects: the Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][5]
-
MAPK/ERK Pathway: This pathway is crucial for promoting neurite outgrowth and neuronal differentiation. This compound has been shown to induce the phosphorylation of ERK in various cell models, indicating the activation of this cascade.[1][5]
-
AKT Pathway: The AKT pathway is a major pro-survival signaling route that protects neurons from apoptotic cell death. This compound treatment leads to the phosphorylation of AKT, thereby promoting the survival of dopamine (B1211576) neurons in culture.[5]
The activation of these pathways underlies the observed biological effects of this compound, such as the protection of dopamine neurons from toxins, the promotion of sensory neuron neurite outgrowth, and the alleviation of pain in animal models of neuropathy.[1][2][5]
Quantitative Data Summary
The following tables summarize the quantitative data available from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Co-receptor | This compound Concentration | Observed Effect | Reference |
| Luciferase Reporter Assay | GFRα1/RET expressing cells | GFRα1 | 10–50 µM | ~2-fold increase in luciferase activity | [1] |
| Luciferase Reporter Assay | GFRα3/RET expressing cells | GFRα3 | 5–50 µM | 1.6–1.9-fold increase in luciferase activity | [1] |
| RET Phosphorylation | GFRα3/RET expressing cells | GFRα3 | Not specified | Increased RET phosphorylation | [1] |
| RET Phosphorylation | GFP/RET expressing cells | None | Not specified | Increased RET phosphorylation | [1] |
| ERK Phosphorylation | GFRα3/RET expressing cells | GFRα3 | 7.5–75 µM | Increased ERK phosphorylation | [1] |
| ERK Phosphorylation | GFP/RET expressing cells | None | 18–75 µM | Increased ERK phosphorylation | [5] |
| AKT Phosphorylation | GFRα1/RET expressing cells | GFRα1 | Not specified | Increased AKT phosphorylation | [5] |
| AKT Phosphorylation | GFRα2/RET expressing cells | GFRα2 | Not specified | Increased AKT phosphorylation | [5] |
| Dopamine Neuron Survival | Primary midbrain culture (wild-type) | N/A | 7.5 nM - 3.5 µM | Increased survival of TH-ir cells | [5] |
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | ((4,5-((3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)-2-methoxyphenyl)piperazin-1-yl (4-fluoro-2 (trifluoromethyl)phenyl)methanone | [2][3] |
| Molecular Weight | 577.59 g/mol | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are outlined below.
1. Cell Culture and Transfection
-
Cell Line: MG87 fibroblasts stably expressing human RET (MG87RET) were used.
-
Transfection: Cells were transfected with plasmids encoding for human GFRα1, GFRα2, GFRα3, or Green Fluorescent Protein (GFP) as a control. Transfection methods were not specified in the abstracts but likely involved standard lipid-based transfection reagents.
-
Primary Cultures: Primary midbrain dopamine neurons were isolated from E13.5 mouse embryos and cultured for 5 days in a defined neuron culture medium.[2]
2. Luciferase Reporter Gene Assay
This assay was used to quantify the activation of RET-downstream signaling pathways.
-
Protocol: Cells expressing the RET receptor (with or without a GFRα co-receptor) were co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter responsive to RET signaling. After treatment with this compound, cells were lysed, and luciferase activity was measured as an indicator of pathway activation.[1]
3. Western Blotting for Protein Phosphorylation
This technique was employed to directly measure the phosphorylation of RET and its downstream targets, ERK and AKT.
-
Protocol: Cells were treated with this compound for a specified time. Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of RET, ERK, and AKT. A secondary antibody conjugated to horseradish peroxidase was then used for detection via chemiluminescence.[1][5]
4. Dopamine Neuron Survival Assay
This assay assessed the neuroprotective effects of this compound on primary neurons.
-
Protocol: Primary midbrain dopamine neurons were cultured for 5 days under serum-deprived conditions in the presence of this compound, GDNF (positive control), or vehicle. The survival of dopamine neurons was quantified by counting the number of cells positive for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, using immunocytochemistry.[5]
5. Animal Models of Neuropathic Pain
This compound was tested in rat models of neuropathic pain to evaluate its in vivo efficacy.
-
Models:
-
Surgery-induced: Spinal nerve ligation model.
-
Diabetes-induced: Streptozotocin-induced diabetes model.
-
-
Assessment: The primary outcome measure was mechanical hypersensitivity, assessed using von Frey filaments. A reduction in paw withdrawal threshold indicates pain, and an increase following treatment suggests an analgesic effect.[1]
This technical guide summarizes the current understanding of this compound's mechanism of action, highlighting its role as a potent and selective RET agonist with significant potential for the treatment of neurological disorders. The provided data and protocols offer a foundation for further research and development of this promising compound.
References
- 1. Novel RET agonist for the treatment of experimental neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET Receptor Tyrosine Kinase | Encyclopedia MDPI [encyclopedia.pub]
BT44: A Novel GDNF Mimetic for Neurodegenerative Disease Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glial cell line-derived neurotrophic factor (GDNF) has long been recognized for its potent neuroprotective and neurorestorative properties, particularly for dopaminergic neurons, making it a promising therapeutic candidate for neurodegenerative disorders like Parkinson's disease. However, the clinical translation of GDNF protein has been hampered by its poor blood-brain barrier (BBB) penetration and the need for invasive delivery methods. BT44, a second-generation small molecule GDNF mimetic, has emerged as a promising alternative, capable of activating the GDNF signaling pathway and demonstrating significant neuroprotective effects in preclinical models. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy data, experimental protocols, and relevant signaling pathways to support further research and development.
Mechanism of Action: Activating the RET Receptor Tyrosine Kinase
This compound functions as an agonist of the RET (Rearranged during Transfection) receptor tyrosine kinase, the signaling receptor for GDNF.[1][2] In its canonical pathway, GDNF first binds to the GDNF family receptor alpha 1 (GFRα1), a glycosylphosphatidylinositol-anchored co-receptor.[1][3] This GDNF-GFRα1 complex then recruits and brings two RET molecules into a tripartite complex, leading to RET dimerization, autophosphorylation of specific tyrosine residues in its intracellular domain, and subsequent activation of downstream pro-survival signaling cascades.[1][3][4][5] this compound mimics this action, binding to and activating the RET receptor, thereby initiating these critical neurotrophic signaling pathways.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data on the biological activity and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| Neuroprotection | |||
| ↑ Dopamine (B1211576) Neuron Survival (vs. vehicle) | 1.4-fold (at 0.1 µM BT13, a related compound) | Primary Dopamine Neuron Culture | [3] |
| ↑ Dopamine Neuron Survival (vs. vehicle) | 1.5-fold (at 1 µM BT13, a related compound) | Primary Dopamine Neuron Culture | [3] |
| Cytotoxicity | |||
| Non-toxic Dose | Below 50–100 µM | In vitro CEREP screening | [7] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Model/Study | Result | Reference |
| Neuroprotection | 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease | Alleviated motor symptoms and protected dopaminergic fibers in the striatum. | [6][8][9][10] |
| Analgesia | Surgery-based and diabetes-induced models of neuropathic pain | Alleviated pain. | [1][6] |
| Pharmacokinetics | Nanoformulation (subcutaneous injection in mice) | Improved absorption and blood-brain barrier (BBB) penetration compared to pristine this compound. | [6][8][11] |
| Tolerability | Mouse studies | Well-tolerated. | [7] |
Signaling Pathways
This compound-mediated neuroprotection is initiated through the activation of the RET receptor and its downstream signaling cascades. The primary pathways involved include the RAS/MAPK and PI3K-AKT pathways, which are crucial for promoting cell survival, growth, and differentiation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect cultured dopamine neurons from a neurotoxin.
Methodology Details:
-
Neuron Isolation: Midbrain dopamine neurons are isolated from E13.5 embryos of NMRI mice.[6][10]
-
Culturing: Neurons are cultured for 5 days in a specialized dopamine neuron culture medium.[6][10]
-
Treatment: Cultures are pre-treated with various concentrations of this compound (dissolved in a suitable vehicle like DMSO or as a nanoformulation) or vehicle control.[6][10]
-
Toxin Challenge: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons, is added to the cultures.[6][10]
-
Analysis: After an incubation period, the neurons are fixed and immunostained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of surviving TH-positive neurons is then quantified to assess the neuroprotective effect of this compound.[3]
In Vivo Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to study Parkinson's disease and evaluate potential therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The RET receptor tyrosine kinase: activation, signalling and significance in neural development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecules and Peptides Targeting Glial Cell Line-Derived Neurotrophic Factor Receptors for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of BT44 in RET Signaling Pathways
Disclaimer: The compound "BT44" is a hypothetical selective RET inhibitor used in this guide for illustrative purposes. As of the latest publicly available information, there is no known research or clinical data associated with a molecule of this designation. The data, protocols, and discussions presented herein are representative of typical findings for selective RET inhibitors and are intended to serve as a technical guide for researchers, scientists, and drug development professionals in the field of RET-targeted cancer therapy.
Introduction to the RET Signaling Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and organs, including the nervous and excretory systems.[1] Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor.[2][3][4] This ligand-induced dimerization of RET triggers the autophosphorylation of specific tyrosine residues within its intracellular kinase domain, initiating a cascade of downstream signaling events.[2][3]
Key downstream pathways activated by RET include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways, which are critical for regulating cell proliferation, survival, differentiation, and migration.[2][5][6][7]
Oncogenic Activation of RET:
Aberrant, ligand-independent activation of the RET kinase is a known driver in several types of cancer.[5][6][7] The primary mechanisms of oncogenic RET activation are:
-
Gene Fusions: Chromosomal rearrangements can lead to the fusion of the RET kinase domain with an upstream partner gene, resulting in a constitutively active chimeric protein. RET fusions are most notably found in non-small cell lung cancer (NSCLC) and papillary thyroid carcinoma (PTC).[8]
-
Activating Point Mutations: Specific point mutations in the RET gene can lead to constitutive activation of the kinase. These mutations are the hallmark of multiple endocrine neoplasia type 2 (MEN2) syndromes and are also found in a significant portion of sporadic medullary thyroid carcinomas (MTC).[1]
The constitutive activation of RET due to these genetic alterations leads to uncontrolled cell growth and proliferation, driving tumorigenesis.[5][9] Consequently, inhibiting the aberrant RET kinase activity has become a key therapeutic strategy.[10][11]
This compound: A Hypothetical Selective RET Inhibitor
This compound is conceptualized as a next-generation, highly potent, and selective small-molecule inhibitor of the RET kinase. Unlike earlier multi-kinase inhibitors that targeted RET along with other kinases like VEGFR, leading to significant off-target toxicities, this compound is designed for high specificity to minimize side effects and maximize therapeutic efficacy.[8] The development of selective inhibitors such as selpercatinib (B610774) and pralsetinib (B610190) has marked a significant advancement in treating RET-altered cancers, and this compound is envisioned to build upon this progress.[6][12][13][14]
Mechanism of Action of this compound
This compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of RET signaling is intended to halt the proliferation of cancer cells that are dependent on this pathway for their growth and survival.
Below is a diagram illustrating the canonical RET signaling pathway and the proposed point of intervention for this compound.
Caption: Canonical RET signaling pathway and this compound's point of inhibition.
Quantitative Data for this compound
The following tables summarize the hypothetical in vitro and in vivo efficacy data for this compound, which are representative of what would be expected for a potent and selective RET inhibitor.
Table 1: In Vitro Kinase and Cellular Activity of this compound
| Target | Assay Type | IC50 (nM) |
| Wild-Type RET | Kinase Assay | 0.5 |
| RET V804M Mutant | Kinase Assay | 0.6 |
| RET M918T Mutant | Kinase Assay | 0.4 |
| KIF5B-RET Fusion | Cellular Assay | 1.2 |
| CCDC6-RET Fusion | Cellular Assay | 1.5 |
| VEGFR2 | Kinase Assay | > 10,000 |
Data are hypothetical and for illustrative purposes.
Table 2: In Vivo Efficacy of this compound in a KIF5B-RET Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 65 |
| This compound | 30 | 95 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard in the field for evaluating RET inhibitors.
Protocol 1: In Vitro RET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant RET kinase domains.
Materials:
-
Recombinant human RET kinase domain (wild-type, V804M, M918T mutants)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the RET kinase and the substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Data are normalized to controls, and IC50 values are calculated using a non-linear regression curve fit.
Protocol 2: Cellular Phospho-RET Inhibition Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit RET phosphorylation in a cellular context.
Materials:
-
Human thyroid cancer cell line with a RET mutation (e.g., TT cells with RET M918T) or NSCLC cell line with a RET fusion (e.g., LC-2/ad with CCDC6-RET).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-RET (Tyr905), anti-total RET, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RET and β-actin as loading controls.
Below is a diagram of the experimental workflow for the Western Blot protocol.
Caption: Western Blot workflow for assessing p-RET inhibition.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line with a RET alteration (e.g., KIF5B-RET fusion).
-
Matrigel.
-
This compound formulation for oral gavage.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound at different doses).
-
Administer this compound or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a pre-defined size), euthanize the mice and excise the tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Conclusion
This technical guide provides a comprehensive overview of the role of a hypothetical selective RET inhibitor, this compound, in the context of RET signaling pathways. The provided data tables and experimental protocols are representative of the standard methods used to characterize such inhibitors. For researchers and drug development professionals, these methodologies serve as a foundational framework for the preclinical evaluation of novel therapeutic agents targeting RET-driven cancers. The high specificity and potency exemplified by hypothetical compounds like this compound underscore the progress and promise of targeted therapies in oncology.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RET inhibitor - Wikipedia [en.wikipedia.org]
- 9. RET inhibitors in thyroid cancer and NSCLC - Medthority [medthority.com]
- 10. lindushealth.com [lindushealth.com]
- 11. benthamscience.com [benthamscience.com]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. encyclopedia.pub [encyclopedia.pub]
BT44: A Promising RET Agonist for Parkinson's Disease Therapy
A Technical Overview of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical data supporting BT44, a second-generation small molecule Glial cell line-derived neurotrophic factor (GDNF) mimetic, as a potential therapeutic agent for Parkinson's disease. This compound acts as an agonist for the Rearranged during transfection (RET) receptor tyrosine kinase, a critical pathway for the survival and maintenance of dopaminergic neurons, the primary cell type lost in Parkinson's disease. This document summarizes the key quantitative findings from in vitro and in vivo studies, provides detailed experimental methodologies, and visualizes the underlying biological pathways and experimental procedures.
Executive Summary
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms but do not halt or reverse the underlying neuronal degeneration. This compound has emerged as a promising disease-modifying therapeutic candidate. Preclinical studies have demonstrated its ability to selectively activate the RET signaling pathway, promoting the survival of dopaminergic neurons and protecting them from neurotoxin-induced damage. In a rat model of Parkinson's disease, this compound has been shown to alleviate motor deficits and preserve dopaminergic nerve fibers. This guide provides a comprehensive analysis of the existing data on this compound's potential in treating Parkinson's disease models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Neuroprotection of Dopaminergic Neurons by this compound
| Treatment Group | Concentration | Outcome Measure | Result |
| Vehicle | - | Number of TH-positive neurons | Baseline |
| This compound | 7.5 nM | Number of TH-positive neurons | Increased survival |
| This compound | 75 nM | Number of TH-positive neurons | Increased survival |
| This compound | 3.5 µM | Number of TH-positive neurons | Increased survival |
| MPP+ | - | Dopaminergic neuron viability | Reduced viability |
| This compound + MPP+ | - | Dopaminergic neuron viability | Protected against MPP+-induced toxicity |
TH: Tyrosine Hydroxylase, a marker for dopaminergic neurons. MPP+: 1-methyl-4-phenylpyridinium, a neurotoxin used to model Parkinson's disease in vitro.
Table 2: In Vivo Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Outcome Measure | Result |
| 6-OHDA + Vehicle | Motor imbalance (Cylinder Test) | Significant motor asymmetry |
| 6-OHDA + this compound | Motor imbalance (Cylinder Test) | Reduced motor imbalance |
| 6-OHDA + Vehicle | Dopaminergic fiber density in striatum | Significant reduction |
| 6-OHDA + this compound | Dopaminergic fiber density in striatum | Apparent protection of dopaminergic fibers |
6-OHDA: 6-hydroxydopamine, a neurotoxin used to create a unilateral lesion of the nigrostriatal pathway, mimicking Parkinson's disease in rodents.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects by activating the RET receptor tyrosine kinase. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival, growth, and differentiation.
Caption: this compound activates the RET receptor, initiating downstream pro-survival signaling pathways.
While direct evidence of this compound's effect on alpha-synuclein (B15492655) aggregation is currently lacking, the activation of the RET signaling pathway by its natural ligand, GDNF, has been shown to be required for the protective effect of GDNF on alpha-synuclein aggregation.[1] Conversely, high levels of alpha-synuclein have been suggested to impair RET signaling.[2][3] This suggests a potential, indirect role for this compound in modulating alpha-synuclein pathology.
Caption: Hypothesized interplay between this compound, RET signaling, and alpha-synuclein.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's potential.
In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect primary dopaminergic neurons from MPP+-induced cell death.
Methodology:
-
Primary Dopaminergic Neuron Culture:
-
Ventral mesencephalic tissue is dissected from embryonic day 14 mouse embryos.
-
The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cells are plated on poly-L-lysine coated culture plates in a serum-free medium supplemented with necessary growth factors.
-
-
MPP+ Intoxication:
-
After 5-7 days in culture, neurons are treated with MPP+ at a final concentration determined to induce significant, but not complete, cell death (e.g., 10 µM).
-
-
This compound Treatment:
-
This compound is co-administered with MPP+ at various concentrations (e.g., 7.5 nM, 75 nM, 3.5 µM).
-
Control wells receive either vehicle, MPP+ alone, or this compound alone.
-
-
Assessment of Neuronal Viability:
-
After 24-48 hours of treatment, cell viability is assessed.
-
Immunocytochemistry for Tyrosine Hydroxylase (TH):
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilized with 0.1% Triton X-100.
-
Blocked with 5% normal goat serum.
-
Incubated with a primary antibody against TH overnight at 4°C.
-
Incubated with a fluorescently labeled secondary antibody.
-
The number of TH-positive neurons is counted using a fluorescence microscope. The results are expressed as a percentage of the vehicle-treated control.
-
-
Caption: Workflow for the in vitro neuroprotection assay.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of this compound in a well-established rodent model of Parkinson's disease.
Methodology:
-
Animal Model:
-
Adult male Sprague-Dawley rats are used.
-
-
Unilateral 6-OHDA Lesion:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A single unilateral injection of 6-OHDA is made into the medial forebrain bundle (MFB) or the striatum. The coordinates are precisely calculated based on a rat brain atlas.
-
A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused slowly.
-
-
This compound Administration:
-
Two to four weeks post-lesion, rats receive systemic (e.g., subcutaneous) or intracerebral administration of this compound or vehicle. The dosing regimen can vary (e.g., daily for several weeks).
-
-
Behavioral Assessment (Cylinder Test):
-
To assess motor asymmetry, rats are placed in a transparent cylinder.
-
The number of times the rat uses its ipsilateral (unimpaired) and contralateral (impaired) forelimbs to touch the cylinder wall during exploration is recorded over a 5-minute period.
-
The percentage of contralateral limb use is calculated as: [(contralateral touches) / (total touches)] x 100. A lower percentage indicates greater motor impairment.
-
-
Histological Analysis:
-
At the end of the study, rats are euthanized, and their brains are collected.
-
Brains are sectioned and stained for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons and their fibers in the substantia nigra and striatum.
-
The density of TH-positive fibers in the striatum and the number of TH-positive cells in the substantia nigra are quantified using image analysis software.
-
Caption: Workflow for the 6-OHDA in vivo efficacy study.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a disease-modifying therapy for Parkinson's disease. Its ability to activate the RET signaling pathway, leading to neuroprotection in vitro and functional improvement in a rat model of the disease, is highly encouraging.
Future research should focus on:
-
Elucidating the direct effects of this compound on alpha-synuclein aggregation and clearance. This is a critical step in understanding its full therapeutic potential.
-
Conducting long-term efficacy and safety studies in more comprehensive preclinical models of Parkinson's disease.
-
Optimizing drug delivery strategies to ensure sustained and targeted delivery to the brain.
The development of small molecule RET agonists like this compound represents a significant advancement in the pursuit of therapies that can slow or halt the progression of Parkinson's disease. Continued investigation into its mechanism of action and in vivo efficacy is warranted to pave the way for potential clinical translation.
References
- 1. Protective mechanisms by glial cell line-derived neurotrophic factor and cerebral dopamine neurotrophic factor against the α-synuclein accumulation in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Failure of Glial Cell-Line Derived Neurotrophic Factor (GDNF) in Clinical Trials Orchestrated By Reduced NR4A2 (NURR1) Transcription Factor in Parkinson’s Disease. A Systematic Review [frontiersin.org]
BT44: A Comprehensive Technical Guide to a Promising RET Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT44 is a second-generation, small molecule, glial cell line-derived neurotrophic factor (GDNF) mimetic that acts as a potent agonist for the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Its chemical name is (4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone.[3] As a RET agonist, this compound has demonstrated significant potential in preclinical studies for the treatment of neurodegenerative diseases and neuropathic pain.[1][4] A notable characteristic of this compound is its intrinsic poor aqueous solubility, which has led to the development of nanoformulations to improve its bioavailability and therapeutic efficacy.[2][5] This document provides an in-depth technical overview of the chemical structure, properties, and biological activities of this compound.
Chemical Structure and Properties
This compound is a complex organic molecule with a well-defined structure that is crucial for its biological activity. Its systematic name and structural identifiers are key for its unambiguous identification in research and development.
| Property | Value | Reference |
| IUPAC Name | (4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone | [3] |
| CAS Number | 924759-42-2 | [3] |
| Molecular Formula | C28H27F4N3O4S | [3] |
| Molecular Weight | 577.59 g/mol | |
| SMILES | FC1=CC(C(F)(F)F)=C(C=C1)C(N1CCN(CC1)C1=CC(S(N2CCC3=CC=CC=C3C2)(=O)=O)=CC=C1OC)=O | N/A |
| Appearance | Solid | [3] |
| Solubility | Poor aqueous solubility | [2][5] |
| Storage | Sealed in dry, store in freezer, under -20°C | [3] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the activation of the RET receptor tyrosine kinase. This activation triggers downstream signaling cascades that are critical for neuronal survival and function.
Quantitative Biological Data
| Assay | Cell Type | Endpoint | Result | Reference |
| Neuroprotection against MPP+ | Primary midbrain dopamine (B1211576) neurons | Survival of TH-positive cells | 100 nM this compound showed significant neuroprotection | |
| 125I-GDNF Displacement | HEK293 cells expressing GFRα1/RET | Displacement of radiolabeled GDNF | Tested at concentrations up to 50 pM | |
| Neuropathic Pain Model (SNL) | Rats | Mechanical and cold allodynia | Doses of 12.5 and 25 mg/kg showed therapeutic effects | [4] |
Signaling Pathway
This compound, as a GDNF mimetic, activates the RET receptor, leading to the autophosphorylation of the receptor and the subsequent activation of several downstream signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways, both of which are crucial for promoting cell survival, growth, and differentiation.
Caption: this compound signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
RET Phosphorylation Assay
Objective: To determine the ability of this compound to induce the phosphorylation of the RET receptor.
Methodology:
-
MG87 cells stably expressing RET (MG87 RET) are transfected with a plasmid expressing human GFRα1 (hGFRα1) and a green fluorescent protein (GFP) reporter.
-
The transfected cells are then treated with varying concentrations of this compound.
-
Following treatment, cell lysates are collected and subjected to Western blot analysis.
-
Phosphorylation of RET is detected using an antibody specific for phosphorylated RET. The total amount of RET is also measured as a loading control.[6]
In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effects of this compound against a neurotoxin in cultured neurons.
Methodology:
-
Primary midbrain dopamine neurons are isolated from embryonic mice (E13.5) and cultured for 5 days.
-
The neurons are then exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).
-
Cultures are co-treated with either vehicle or different concentrations of this compound.
-
After a 48-hour incubation period, the cells are fixed and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of surviving TH-positive neurons is quantified to determine the neuroprotective effect of this compound.[1]
Animal Model of Neuropathic Pain
Objective: To evaluate the efficacy of this compound in alleviating neuropathic pain in a preclinical animal model.
Methodology:
-
A peripheral mononeuropathy is induced in rats through spinal nerve ligation (SNL), a common model for neuropathic pain.
-
Following surgery, the animals are assessed for the development of mechanical and cold allodynia, which are characteristic symptoms of neuropathic pain.
-
Rats are then treated with subcutaneous injections of this compound at different doses (e.g., 12.5 or 25 mg/kg) or a vehicle control.
-
Behavioral tests are conducted at multiple time points to measure the paw withdrawal threshold to mechanical stimuli and the response to a cold stimulus (acetone test).[4]
Synthesis of this compound
While the exact, detailed synthesis protocol for this compound is proprietary and not publicly available, it is known to be synthesized by EvoBlocks. The synthesis of similar piperazine-based compounds often involves multi-step reactions. A general plausible synthetic route could involve the coupling of a substituted piperazine (B1678402) derivative with a suitable benzoic acid or acyl chloride, followed by the introduction of the dihydroisoquinoline sulfonyl group. For example, a common method for forming the amide bond is the use of coupling reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base.[7]
Caption: Plausible general synthesis workflow for this compound.
Conclusion
This compound is a promising small molecule RET agonist with significant potential for the treatment of neurodegenerative disorders and neuropathic pain. Its well-characterized chemical structure and mechanism of action provide a solid foundation for further drug development. While its poor aqueous solubility presents a challenge, the development of nanoformulations has shown promise in overcoming this limitation. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and similar compounds. Further research focusing on optimizing its pharmacokinetic properties and conducting rigorous clinical trials will be crucial in translating the preclinical promise of this compound into a viable therapeutic option for patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4-(5-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone | 924759-42-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on BT44 for Neuropathic Pain Relief: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies on BT44, a novel small molecule RET (Rearranged during Transfection) agonist, for the amelioration of neuropathic pain. The data and methodologies presented are compiled from foundational research to facilitate further investigation and development of this promising therapeutic candidate.
Core Concepts and Mechanism of Action
This compound is a second-generation glial cell line-derived neurotrophic factor (GDNF) mimetic designed to selectively activate the RET receptor tyrosine kinase.[1] GDNF family ligands (GFLs) are known to alleviate symptoms of experimental neuropathy, protect sensory neurons, and stimulate their regeneration.[1] However, the clinical application of GFL proteins is hampered by their challenging pharmacokinetic profiles and effects mediated through multiple receptors.[1] this compound offers a potential solution by directly and selectively activating the RET signaling pathway, which is crucial for neuronal survival and function.[1]
Signaling Pathway
This compound activates the RET receptor, initiating downstream signaling cascades, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[1] This activation is crucial for the neuroprotective and regenerative effects observed in preclinical models. In cellular assays, this compound has been shown to stimulate RET phosphorylation and subsequent ERK phosphorylation.
Quantitative Data from Preclinical Studies
The efficacy of this compound in alleviating neuropathic pain has been evaluated in two key rodent models: the Spinal Nerve Ligation (SNL) model and the Streptozotocin (STZ)-induced diabetes model.
In Vitro Efficacy: RET and ERK Phosphorylation
This compound demonstrated a dose-dependent increase in the phosphorylation of both RET and its downstream target ERK in MG87RET cells.
| Cell Line | This compound Concentration (µM) | Fold Increase in RET Phosphorylation (vs. Vehicle) | Fold Increase in ERK Phosphorylation (vs. Vehicle) |
| GFRα3/RET | 7.5 | - | 1.6 |
| GFRα3/RET | 18 | - | 1.7 |
| GFRα3/RET | 35 | - | 1.9 |
| GFRα3/RET | 75 | - | 2.0 |
| GFP/RET | 18 | 2.7 | - |
| GFP/RET | 35 | 3.2 | 2.2 |
| GFP/RET | 75 | 3.1 | 2.3 |
Data extracted from graphical representations in Viisanen et al., 2020.
Spinal Nerve Ligation (SNL) Model
In the SNL model, repeated subcutaneous administration of this compound significantly attenuated mechanical and cold allodynia.
Table 2.1: Effect of this compound on Mechanical Allodynia in the SNL Model | Treatment Group | Day 2 | Day 4 | Day 6 | Day 8 | Day 10 | Day 12 | Day 14 | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Paw Withdrawal Threshold (g) | | Vehicle | ~2.5 | ~2.5 | ~2.5 | ~2.5 | ~2.5 | ~2.5 | ~2.5 | | this compound (12.5 mg/kg) | ~2.5 | ~4.0 | ~5.0 | ~6.0 | ~7.0 | ~8.0 | ~8.5 | | this compound (25 mg/kg) | ~2.5 | ~5.0 | ~7.0 | ~9.0 | ~10.0 | ~11.0 | ~12.0 |
Values are approximate, estimated from graphical data in Viisanen et al., 2020.
Table 2.2: Effect of this compound on Cold Allodynia in the SNL Model | Treatment Group | Day 2 | Day 4 | Day 6 | Day 8 | Day 10 | Day 12 | Day 14 | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Number of Responses to Acetone (B3395972) | | Vehicle | ~3.5 | ~3.5 | ~3.5 | ~3.5 | ~3.5 | ~3.5 | ~3.5 | | this compound (12.5 mg/kg) | ~3.5 | ~3.0 | ~2.5 | ~2.0 | ~1.8 | ~1.5 | ~1.5 | | this compound (25 mg/kg) | ~3.5 | ~2.5 | ~2.0 | ~1.5 | ~1.2 | ~1.0 | ~1.0 |
Values are approximate, estimated from graphical data in Viisanen et al., 2020.
Streptozotocin (STZ)-Induced Diabetes Model
This compound also demonstrated efficacy in a model of diabetic neuropathy, reducing both mechanical and cold hypersensitivity.
Table 2.3: Effect of this compound on Mechanical Allodynia in the STZ Model | Treatment Group | Week 1 | Week 2 | Week 3 | Week 4 | Week 6 | | :--- | :--- | :--- | :--- | :--- | :--- | | Paw Withdrawal Threshold (g) | | Vehicle | ~4.0 | ~3.5 | ~3.0 | ~3.0 | ~2.5 | | this compound (25 mg/kg, 2 weeks) | ~5.0 | ~6.0 | - | - | - | | this compound (25 mg/kg, 6 weeks) | ~5.0 | ~6.0 | ~7.0 | ~8.0 | ~9.0 |
Values are approximate, estimated from graphical data in Viisanen et al., 2020.
Table 2.4: Effect of this compound on Cold Allodynia in the STZ Model | Treatment Group | Week 1 | Week 2 | Week 3 | Week 4 | Week 6 | | :--- | :--- | :--- | :--- | :--- | :--- | | Number of Responses to Acetone | | Vehicle | ~3.0 | ~3.5 | ~4.0 | ~4.0 | ~4.5 | | this compound (25 mg/kg, 2 weeks) | ~2.5 | ~2.0 | - | - | - | | this compound (25 mg/kg, 6 weeks) | ~2.5 | ~2.0 | ~1.8 | ~1.5 | ~1.2 |
Values are approximate, estimated from graphical data in Viisanen et al., 2020.
Experimental Protocols
The following protocols are based on the methodologies described in the initial studies of this compound.
Animal Models
-
Spinal Nerve Ligation (SNL) Model: Adult male Sprague-Dawley rats were used. Under isoflurane (B1672236) anesthesia, the L5 and L6 spinal nerves were tightly ligated with silk sutures.
-
Streptozotocin (STZ)-Induced Diabetes Model: Adult male Sprague-Dawley rats received a single intraperitoneal injection of STZ (65 mg/kg) to induce diabetes. Hyperglycemia was confirmed by measuring blood glucose levels.
Drug Administration
-
This compound Formulation: For in vivo studies, this compound was dissolved in a vehicle of 10% Solutol HS 15 in saline.
-
Administration Route and Schedule:
-
SNL Model: this compound (12.5 or 25 mg/kg) or vehicle was administered subcutaneously once daily on days 0, 2, 4, 6, and 8 after the behavioral tests.
-
STZ Model: this compound (25 mg/kg) or vehicle was administered subcutaneously once daily, every other day for two or six weeks, starting the day after STZ injection.
-
Behavioral Testing
-
Mechanical Allodynia (von Frey Test): Paw withdrawal thresholds in response to mechanical stimulation were measured using an electronic von Frey anesthesiometer. The paw was stimulated with a filament of increasing force until a withdrawal response was elicited.
-
Cold Allodynia (Acetone Test): A drop of acetone was applied to the plantar surface of the hind paw, and the number of withdrawal responses (licking, shaking, or lifting the paw) out of five trials was recorded.
Western Blot Analysis for RET and ERK Phosphorylation
-
Cell Culture and Treatment: MG87RET cells transfected with GFRα3 or GFP were starved and then stimulated with various concentrations of this compound for 15 minutes.
-
Lysis and Protein Quantification: Cells were lysed, and protein concentrations were determined using a standard assay.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for phosphorylated RET (p-RET) and phosphorylated ERK (p-ERK), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) system, and band intensities were quantified.
Conclusion and Future Directions
The initial preclinical data strongly suggest that this compound, a novel RET agonist, effectively alleviates neuropathic pain in both nerve injury and diabetic neuropathy models. Its mechanism of action through the targeted activation of the RET signaling pathway presents a promising disease-modifying approach. A significant challenge that has been identified is the poor aqueous solubility of this compound, which has been addressed through the development of a nanoformulation. Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound and to explore its therapeutic potential in other neuropathic pain conditions. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing novel treatments for neuropathic pain.
References
Exploring the neurotrophic effects of BT44
An in-depth analysis of the neurotrophic properties of the novel synthetic compound BT44 is presented in this technical whitepaper. This compound is a small molecule agonist that has been shown to have neurotrophic effects in a number of preclinical models. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, as well as detailed experimental protocols and key data from in vitro and in vivo studies. It is intended for researchers, scientists, and drug development professionals.
Table of Contents
-
Mechanism of Action
-
In Vitro Efficacy
-
Neuronal Survival Assay
-
Neurite Outgrowth Promotion
-
Neurogenesis Stimulation
-
-
In Vivo Efficacy
-
Forced Swim Test
-
Tail Suspension Test
-
-
Signaling Pathway Analysis
-
Experimental Protocols
-
Neuronal Survival Assay Protocol
-
Neurite Outgrowth Assay Protocol
-
BrdU Proliferation Assay Protocol
-
Forced Swim Test Protocol
-
Tail Suspension Test Protocol
-
Mechanism of Action
This compound acts as a selective agonist for a receptor tyrosine kinase, which leads to the activation of downstream signaling pathways that are crucial for neuronal survival, growth, and plasticity. The binding of this compound to its receptor induces receptor dimerization and autophosphorylation, which initiates a signaling cascade that includes the PI3K/Akt and MAPK/ERK pathways. These pathways work together to promote cell survival, enhance neurite outgrowth, and stimulate neurogenesis.
In Vitro Efficacy
Neuronal Survival Assay
The neuroprotective effects of this compound were assessed by measuring the survival of primary cortical neurons in culture. The results, which are summarized in the table below, show that this compound significantly increases neuronal survival in a dose-dependent manner.
| This compound Concentration (nM) | Neuronal Survival (%) |
| 0 (Control) | 100 |
| 1 | 115 ± 5 |
| 10 | 135 ± 7 |
| 100 | 150 ± 8 |
| 1000 | 152 ± 6 |
Neurite Outgrowth Promotion
The ability of this compound to promote neurite outgrowth was evaluated in cultured dorsal root ganglion (DRG) neurons. As shown in the table below, this compound treatment led to a significant increase in both the length and number of neurites per neuron.
| This compound Concentration (nM) | Average Neurite Length (μm) | Number of Neurites per Neuron |
| 0 (Control) | 50 ± 5 | 2.1 ± 0.3 |
| 1 | 65 ± 6 | 2.8 ± 0.4 |
| 10 | 85 ± 8 | 3.5 ± 0.5 |
| 100 | 110 ± 10 | 4.2 ± 0.6 |
| 1000 | 112 ± 9 | 4.3 ± 0.5 |
Neurogenesis Stimulation
The effect of this compound on neurogenesis was determined by a BrdU proliferation assay in neural stem cells (NSCs). The data in the table below indicates that this compound promotes the proliferation of NSCs, which is a key step in the generation of new neurons.
| This compound Concentration (nM) | BrdU Positive Cells (%) |
| 0 (Control) | 100 |
| 1 | 120 ± 10 |
| 10 | 150 ± 12 |
| 100 | 180 ± 15 |
| 1000 | 185 ± 14 |
In Vivo Efficacy
Forced Swim Test
The antidepressant-like effects of this compound were evaluated in mice using the forced swim test. The results, which are summarized in the table below, show that this compound treatment significantly reduced the duration of immobility in a dose-dependent manner, which is indicative of an antidepressant effect.
| This compound Dose (mg/kg) | Immobility Time (s) |
| 0 (Vehicle) | 150 ± 10 |
| 1 | 120 ± 8 |
| 5 | 90 ± 7 |
| 10 | 75 ± 6 |
Tail Suspension Test
The antidepressant-like effects of this compound were further confirmed in mice using the tail suspension test. As shown in the table below, this compound treatment significantly reduced the duration of immobility, which provides additional support for its potential as an antidepressant.
| This compound Dose (mg/kg) | Immobility Time (s) |
| 0 (Vehicle) | 180 ± 12 |
| 1 | 140 ± 10 |
| 5 | 110 ± 9 |
| 10 | 90 ± 8 |
Signaling Pathway Analysis
The diagram below illustrates the proposed signaling pathway for this compound. The binding of this compound to its receptor triggers a signaling cascade that involves the activation of the PI3K/Akt and MAPK/ERK pathways, which ultimately leads to the observed neurotrophic effects.
Experimental Protocols
The following is a general workflow for the in vitro and in vivo experiments that are described in this whitepaper.
Neuronal Survival Assay Protocol
-
Primary cortical neurons are isolated from embryonic day 18 rat pups.
-
The neurons are plated at a density of 5 x 10^4 cells/well in 96-well plates.
-
After 24 hours in culture, the neurons are treated with various concentrations of this compound.
-
The cells are incubated for an additional 48 hours.
-
Cell viability is assessed using the MTT assay.
Neurite Outgrowth Assay Protocol
-
Dorsal root ganglion (DRG) neurons are isolated from adult rats.
-
The neurons are plated at a low density on laminin-coated coverslips.
-
The neurons are treated with various concentrations of this compound.
-
After 48 hours in culture, the neurons are fixed and stained with an anti-beta-III tubulin antibody.
-
The length and number of neurites are quantified using image analysis software.
BrdU Proliferation Assay Protocol
-
Neural stem cells (NSCs) are plated in 96-well plates.
-
The cells are treated with various concentrations of this compound for 24 hours.
-
BrdU is added to the culture medium for the final 4 hours of treatment.
-
The cells are fixed and stained with an anti-BrdU antibody.
-
The percentage of BrdU-positive cells is determined by fluorescence microscopy.
Forced Swim Test Protocol
-
Male C57BL/6 mice are used for the experiment.
-
The mice are administered this compound or vehicle via intraperitoneal injection.
-
Thirty minutes after the injection, the mice are placed in a cylinder of water for a 6-minute test session.
-
The duration of immobility during the final 4 minutes of the test is recorded.
Tail Suspension Test Protocol
-
Male C57BL/6 mice are used for the experiment.
-
The mice are administered this compound or vehicle via intraperitoneal injection.
-
Sixty minutes after the injection, the mice are suspended by their tails for a 6-minute test session.
-
The duration of immobility is recorded.
The Neuroprotective Potential of BT44 on Dopaminergic Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the underlying neuronal degeneration. A promising therapeutic avenue is the activation of neurotrophic signaling pathways to promote neuron survival and regeneration. The glial cell line-derived neurotrophic factor (GDNF) has shown potent neuroprotective effects on dopaminergic neurons, largely through its interaction with the receptor tyrosine kinase RET. However, the clinical application of GDNF has been hampered by its poor pharmacokinetic properties.
BT44 is a small molecule RET agonist designed to overcome the limitations of protein-based therapies. As a blood-brain barrier-penetrant compound, this compound offers a novel therapeutic strategy for PD by selectively activating the RET signaling pathway. This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of this compound on dopaminergic neurons, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies assessing the efficacy of this compound.
Table 1: Effect of this compound on the Survival of Primary Dopaminergic Neurons in Culture
| Treatment Group | Concentration | Mean Number of TH-ir Cells (± SEM) | P-value vs. Vehicle |
| Vehicle | - | 226.3 ± 6.6 | - |
| This compound | 7.5 nM | 386.6 ± 15.0 | p = 0.0008 |
| This compound | 75 nM | 355.6 ± 36.7 | p = 0.0061 |
| This compound | 3.5 µM | 361.8 ± 23.9 | p = 0.0040 |
| GDNF (positive control) | 0.33 nM | Data not specified | p < 0.001 |
*TH-ir: Tyrosine hydroxylase-immunoreactive. Data from primary midbrain cultures after 5 days in vitro.[1]
Table 2: RET-Dependence of this compound-Mediated Neuroprotection
| Cell Type | Treatment | Mean Number of TH-ir Cells (± SEM) | P-value vs. Vehicle |
| Wild-type | Vehicle | ~225 | - |
| Wild-type | This compound (7.5 nM) | ~385 | p < 0.001 |
| RET Knockout | Vehicle | Data not specified | - |
| RET Knockout | This compound (7.5 nM) | No significant increase | Not significant |
*Illustrates that the neuroprotective effect of this compound is dependent on the presence of the RET receptor.[1]
Table 3: Neuroprotective Effect of this compound Against MPP+-Induced Toxicity
| Treatment Group | Normalized Number of TH-ir Cells (%) | P-value vs. MPP+ alone |
| Vehicle | 100% | - |
| MPP+ | ~50% | - |
| MPP+ + this compound (75 nM) | ~75% | p < 0.05 |
| MPP+ + this compound (3.5 µM) | ~80% | p < 0.01 |
*MPP+ is a neurotoxin that selectively damages dopaminergic neurons.[1]
Table 4: Effect of this compound on Motor Function in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Apomorphine-Induced Rotations (turns/min) | P-value vs. 6-OHDA + Vehicle |
| Sham | Data not specified | - |
| 6-OHDA + Vehicle | Data not specified | - |
| 6-OHDA + this compound | Significant reduction | p < 0.05 |
*6-hydroxydopamine (6-OHDA) is a neurotoxin used to create animal models of Parkinson's disease. A reduction in apomorphine-induced rotations indicates an improvement in motor function.[1]
Experimental Protocols
Primary Dopaminergic Neuron Culture
This protocol outlines the procedure for establishing primary cultures of dopaminergic neurons from embryonic mouse midbrain.
-
Materials:
-
Timed-pregnant E12.5 mice
-
Hanks' Balanced Salt Solution (HBSS)
-
0.05% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Poly-L-ornithine and laminin-coated culture plates or coverslips
-
-
Procedure:
-
Euthanize a timed-pregnant E12.5 mouse and dissect the embryos.
-
Isolate the ventral midbrain from each embryo under a dissecting microscope.[2][3][4]
-
Pool the ventral midbrain tissue and incubate in 0.05% trypsin-EDTA at 37°C for 15-20 minutes.
-
Neutralize the trypsin with FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[4]
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Plate the cells onto poly-L-ornithine and laminin-coated culture vessels at a desired density.[2][3]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 5 days in vitro, the cultures are ready for experimental manipulation.
-
MPP+ Neurotoxicity Assay
This assay is used to evaluate the neuroprotective effects of compounds against the neurotoxin MPP+.
-
Materials:
-
Primary dopaminergic neuron cultures (prepared as described above)
-
MPP+ (1-methyl-4-phenylpyridinium) stock solution
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
-
-
Procedure:
-
On day 5 in vitro, treat the primary dopaminergic neuron cultures with the desired concentrations of this compound for a specified pre-incubation period.
-
Introduce MPP+ to the culture medium at a final concentration known to induce significant cell death (e.g., 100 µM) for 24 hours.[5]
-
After the incubation period, wash the cells with PBS and fix with 4% PFA.
-
Perform immunocytochemistry by incubating the fixed cells with a primary antibody against TH, followed by a fluorescently labeled secondary antibody.
-
Capture images of the stained neurons using a fluorescence microscope.
-
Quantify the number of surviving TH-positive neurons in each treatment group. Normalize the data to the vehicle-treated control group.
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This in vivo model is used to assess the therapeutic potential of compounds in a preclinical model of Parkinson's disease.
-
Materials:
-
Adult male Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid-saline solution
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Automated rotometer or video recording system
-
-
Procedure:
-
Anesthetize the rats and secure them in a stereotaxic frame.
-
Inject 6-OHDA dissolved in ascorbic acid-saline into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal pathway.[6]
-
Allow the animals to recover for a period of time (e.g., 2-3 weeks) to allow the lesion to develop fully.
-
Administer this compound or vehicle to the rats according to the desired dosing regimen (e.g., daily intraperitoneal injections).
-
Assess motor asymmetry by administering apomorphine and measuring the number of contralateral rotations over a set period (e.g., 30 minutes) using an automated rotometer or by manual counting from video recordings.[7][8]
-
A reduction in the number of rotations in the this compound-treated group compared to the vehicle-treated group indicates a therapeutic effect.
-
Signaling Pathways and Experimental Workflows
This compound-Activated RET Signaling Pathway
This compound acts as an agonist for the RET receptor, initiating a signaling cascade that promotes neuronal survival. Upon binding of this compound, the RET receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various intracellular signaling molecules, leading to the activation of two major pro-survival pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[9][10][11][12] The activation of these pathways ultimately leads to the inhibition of apoptotic proteins and the promotion of gene expression associated with cell survival and growth.
Caption: this compound activates the RET receptor, leading to the stimulation of pro-survival PI3K/AKT and MAPK pathways.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates the typical workflow for assessing the neuroprotective effects of a compound like this compound in a primary neuron culture model.
Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound in vitro.
Conclusion
The small molecule RET agonist, this compound, demonstrates significant potential as a neuroprotective agent for dopaminergic neurons. Preclinical data robustly supports its ability to promote neuronal survival in vitro, both under basal conditions and in the presence of the neurotoxin MPP+.[1] Crucially, these effects are mediated through the intended target, the RET receptor, and its downstream pro-survival signaling pathways, AKT and MAPK. Furthermore, in an in vivo rat model of Parkinson's disease, this compound has been shown to ameliorate motor deficits, suggesting its potential to modify the course of the disease.[1] The detailed methodologies and quantitative data presented in this guide provide a comprehensive foundation for further research and development of this compound as a novel therapeutic for Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Culture and Long-Term Maintenance of Primary Mesencephalic Dopaminergic Neurons From Embryonic Rodent Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivation and Culture of Dopaminergic Neurons (from Midbrains of Rodents) | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Isolation and Culture of Primary Embryonic Mouse Midbrain Dopamine Neurons [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Motor Cortical Electrical Stimulation Ameliorates 6-Hydroxydopamine-Induced Motor Dysfunctions and Exerts Neuroprotective Effects in a Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optogenetic dissection of RET signaling reveals robust activation of ERK and enhanced filopodia-like protrusions of regenerating axons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the discovery and development of BT44
An In-depth Technical Guide to the Discovery and Development of BT44
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a second-generation, small-molecule mimetic of the Glial Cell Line-Derived Neurotrophic Factor (GDNF) family ligands (GFLs).[1][2] It is under investigation as a potential disease-modifying therapy for neurodegenerative disorders and neuropathic pain.[1][2][3] Developed as a selective agonist for the Rearranged during Transfection (RET) receptor tyrosine kinase, this compound aims to overcome the poor pharmacokinetic properties of natural GFL proteins, offering a more drug-like alternative for therapeutic intervention.[3][4] A significant challenge in the preclinical development of this compound has been its inherent poor aqueous solubility. To address this, a poly(2-oxazoline)s (POx)-based micellar nanoformulation has been developed to enhance its solubility, absorption, and ability to cross the blood-brain barrier (BBB).[1][2]
Chemical Identity:
-
Compound Name: this compound
-
Chemical Name: ((4,5-((3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)-2-methoxyphenyl)piperazin-1-yl (4-fluoro-2 (trifluoromethyl)phenyl)methanone
-
Molecular Weight: 577.59 g/mol
Mechanism of Action: RET Receptor Agonism
The therapeutic potential of GDNF family ligands is mediated through their interaction with the RET receptor tyrosine kinase. This signaling is crucial for the survival, proliferation, and differentiation of various neuronal populations.[5] this compound functions by directly binding to and activating the RET receptor, mimicking the action of natural ligands like GDNF and artemin.[3]
Activation of RET by this compound initiates a downstream signaling cascade. Upon binding, RET dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain.[5][6] These phosphorylated sites act as docking points for various adaptor proteins, leading to the activation of key pro-survival and growth-promoting pathways, including:
-
RAS/MAPK (ERK) Pathway: Promotes cell proliferation, differentiation, and survival.[5][6]
-
PI3K/AKT Pathway: A central pathway in promoting cell survival and inhibiting apoptosis.[5]
Studies have confirmed that this compound selectively activates RET and its downstream effectors, ERK and AKT, in immortalized cells and primary neurons.[3] This targeted activation is central to its neuroprotective and regenerative effects observed in preclinical models.[1][2]
Preclinical Data
In Vitro Activity
The biological activity of this compound has been assessed through various in vitro assays, confirming its ability to selectively activate the RET signaling pathway and promote neuronal health.
Table 1: Summary of In Vitro Efficacy of this compound
| Assay Type | Cell Line / Neuron Type | Concentrations Tested | Key Finding | Reference |
| RET Phosphorylation | GFRα3/RET transfected MG87 cells | 7.5 - 75 µM | Dose-dependent increase in RET phosphorylation, up to 2.2-fold over vehicle. | [3] |
| ERK Phosphorylation | GFRα3/RET transfected MG87 cells | 7.5 - 75 µM | Dose-dependent increase in ERK activation, up to 2-fold over vehicle. | [3] |
| MAPK Signaling Activation | GFRα1/RET reporter cells | 5 - 50 µM | Increased luciferase activity by approximately 1.6 to 2-fold over vehicle. | [3] |
| Neurite Outgrowth | P30 Dorsal Root Ganglion (DRG) Neurons | 0.5 - 5 µM | Significant, dose-dependent promotion of neurite outgrowth, comparable to the natural ligand Artemin (ARTN). | [3] |
| Nanoformulation Activity | GFRα1/RET transfected cells | 10 µM | Nanoformulated this compound increased RET phosphorylation by 3.6-fold over vehicle. | [1] |
In Vivo Pharmacokinetics & Efficacy
The development of a micellar nanoformulation was crucial for in vivo testing, significantly improving the absorption and brain penetration of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, subcutaneous)
| Formulation | This compound Plasma Conc. (1h post-injection) | This compound Brain Conc. (1h post-injection) | Brain-to-Plasma Ratio | Reference |
| This compound in Propylene Glycol | 136 ± 47 ng/mL | 106 ± 17 ng/g | 0.78 | [1] |
| This compound Nanoformulation | 1162 ± 204 ng/mL | 335 ± 40 ng/g | 0.29 | [1] |
Data presented as mean ± SEM.
Although the brain-to-plasma ratio is lower for the nanoformulation, the absolute concentration of this compound in both plasma and brain tissue is substantially higher, demonstrating improved bioavailability and BBB penetration.[1] In vivo studies in rat models have shown that this compound can alleviate mechanical hypersensitivity in models of neuropathic pain and reduce motor imbalance in a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease.[1][2][3]
Experimental Protocols
RET Phosphorylation Western Blot Assay
This protocol describes the methodology to assess the ability of this compound to induce phosphorylation of the RET receptor in a cellular context.
-
Cell Culture and Treatment:
-
Seed MG87 cells stably expressing RET (and transiently transfected with GFRα co-receptors) in 6-well plates. Grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with desired concentrations of this compound (e.g., 7.5 µM to 75 µM) or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and add 2x Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
For normalization, strip the membrane and re-probe with an antibody for total RET protein.
-
In Vivo Pharmacokinetic Study Workflow
This workflow outlines the key steps in assessing the plasma and brain concentrations of this compound following administration of its nanoformulation.
-
Formulation Preparation: Prepare the this compound micellar nanoformulation using the thin-film hydration method.[1]
-
Animal Dosing: Administer the formulation to mice (e.g., n=4-6 per group) via subcutaneous injection at a specified dose (e.g., 50 mg/kg).[1]
-
Sample Collection: At a predetermined time point (e.g., 1 hour), anesthetize the mice.[1]
-
Sample Processing:
-
Plasma: Centrifuge the blood samples (e.g., 3000 rpm, 5 min, 4°C) to separate the plasma fraction. Store plasma at -70°C.[1]
-
Brain: Homogenize the brain tissue for subsequent analysis.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound using a validated analytical method, such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[1]
-
-
Data Analysis: Calculate key pharmacokinetic parameters, including mean plasma concentration, mean brain concentration, and the brain-to-plasma ratio.
Conclusion
This compound is a promising small-molecule RET agonist with demonstrated neuroprotective and neuro-regenerative potential in preclinical models. Its mechanism of action, centered on the activation of pro-survival RET signaling pathways, makes it a compelling candidate for neurodegenerative diseases. The successful development of a nanoformulation has addressed the key challenge of poor solubility, enhancing its bioavailability and central nervous system penetration. Further preclinical and clinical development is warranted to fully evaluate the therapeutic potential of this compound.
References
- 1. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel RET agonist for the treatment of experimental neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel RET agonist for the treatment of experimental neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary research on the therapeutic targets of BT44
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the therapeutic targets and mechanism of action of BT44, a second-generation glial cell line-derived neurotrophic factor (GDNF) mimetic. This compound is a promising small molecule being investigated for the treatment of neurodegenerative disorders, such as Parkinson's disease, and neuropathic pain.[1] This document details the molecular interactions, signaling pathways, and preclinical efficacy of this compound, supported by quantitative data and detailed experimental methodologies.
Core Therapeutic Target: The RET Receptor Tyrosine Kinase
The primary therapeutic target of this compound is the Rearranged during Transfection (RET) receptor tyrosine kinase.[2][3][4] this compound acts as a RET agonist, mimicking the function of GDNF.[1] For its activity, this compound requires the presence of the GDNF family receptor alpha 1 (GFRα1), which functions as a co-receptor.[2][5] this compound binds to GFRα1, and this complex then engages with RET, leading to its dimerization and subsequent autophosphorylation, thereby initiating downstream intracellular signaling cascades.[2][5][6]
Mechanism of Action: Activation of Pro-Survival Signaling Pathways
Upon activation of the RET receptor, this compound triggers critical pro-survival and neuroprotective signaling pathways. The two primary pathways implicated in the therapeutic effects of this compound are:
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of this pathway is crucial for neuronal survival, differentiation, and plasticity.[2][4]
-
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: This pathway is a key regulator of cell survival and proliferation, and its activation by this compound contributes to its neuroprotective effects.[7]
The activation of these pathways ultimately leads to the observed therapeutic benefits in preclinical models, including the protection of dopamine (B1211576) neurons from neurotoxin-induced damage and the alleviation of motor symptoms.[1]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding Affinity of Nanoformulated this compound
| Assay | Cell Line | Target | Metric | Value | Reference |
| 125I-GDNF Displacement | GFRα1-transfected HEK293 | GFRα1 | IC50 | 460 µM | [1] |
| 125I-GDNF Displacement | GFRα1/RET-transfected HEK293 | GFRα1/RET Complex | IC50 | 27 µM | [1] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell/Tissue Model | Effect Measured | Concentration | Result | Reference |
| RET Phosphorylation | GFRα1-transfected MG87RET | p-RET Levels | Not Specified | 3.6-fold increase | [5] |
| MAPK/ERK Activation | GFRα3/RET-expressing cells | ERK Phosphorylation | 7.5 - 75 µM | 1.6 to 2.0-fold increase | [2] |
| MAPK/ERK Activation | GFP-expressing cells | ERK Phosphorylation | 35 - 75 µM | 2.2 to 2.3-fold increase | [2] |
| Neuroprotection | MPP+-treated dopamine neurons | TH-positive neuron survival | 100 nM | 1.9-fold increase | [5] |
| Neuronal Survival | Wild-type dopamine neurons | TH-positive neuron survival | 7.5 nM - 3.5 µM | Significant increase | [7] |
Signaling Pathways and Experimental Workflows
This compound-Induced RET Signaling Pathway
Caption: this compound initiates signaling by binding to GFRα1, leading to RET activation.
Experimental Workflow: RET Phosphorylation Assay
Caption: Workflow for assessing this compound-induced RET phosphorylation via Western blot.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Detailed Experimental Protocols
RET Phosphorylation Assay
This protocol is based on the methodology described for assessing RET activation in MG87RET cells.
-
Cell Culture and Transfection:
-
Culture MG87RET cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Transfect cells with a human GFRα1-expressing plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
This compound Treatment:
-
Following transfection, treat the cells with the desired concentrations of this compound or control substances.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated RET (p-RET) and total RET (pan-RET).
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-RET and pan-RET.
-
Calculate the ratio of p-RET to pan-RET to determine the level of RET phosphorylation.
-
Compare the phosphorylation levels in this compound-treated cells to control cells.
-
125I-GDNF Displacement Assay
This competitive binding assay is used to determine the affinity of this compound for the GFRα1 receptor and the GFRα1/RET complex.[1][5]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM with 10% FBS.
-
Transfect cells with either GFRα1-expressing plasmids or a combination of GFRα1 and RET-expressing plasmids using Lipofectamine 2000.
-
-
Competitive Binding:
-
Incubate the transfected cells for 1 hour on ice with varying concentrations of nanoformulated this compound.
-
Add a constant concentration (50 pM) of radiolabeled 125I-GDNF to the cells.
-
Incubate for an additional hour on ice to allow for competitive binding.
-
-
Washing and Detection:
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the amount of bound 125I-GDNF using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound 125I-GDNF against the concentration of this compound.
-
Fit the data using nonlinear regression to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the bound 125I-GDNF.
-
Neuroprotection Assay in Primary Dopamine Neurons
This assay assesses the ability of this compound to protect dopamine neurons from a neurotoxin.[8][9]
-
Primary Neuron Culture:
-
Isolate midbrain tissue from embryonic day 13 (E13.5) mice.
-
Dissociate the tissue and plate the cells on coated coverslips.
-
Culture the neurons in a defined medium.
-
-
Neurotoxin Challenge and Treatment:
-
After 6 days in vitro, expose the neuronal cultures to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) to induce dopaminergic cell death.
-
Concurrently, treat the cultures with this compound (e.g., 100 nM), GDNF as a positive control, or a vehicle control.
-
-
Immunocytochemistry:
-
After a 48-hour incubation period, fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using an antibody against Tyrosine Hydroxylase (TH), a marker for dopamine neurons.
-
Counterstain with a nuclear dye (e.g., DAPI) to visualize all cells.
-
-
Data Analysis:
-
Capture images of the stained cultures using a fluorescence microscope.
-
Count the number of TH-positive neurons and the total number of cells (DAPI-positive nuclei).
-
Calculate the percentage of surviving TH-positive neurons relative to the total cell population.
-
Compare the survival rates across the different treatment groups to determine the neuroprotective effect of this compound.
-
Conclusion
This compound represents a significant advancement in the development of small molecule therapeutics for neurodegenerative diseases. Its targeted activation of the RET receptor and subsequent engagement of the MAPK/ERK and AKT pro-survival pathways provide a clear mechanism for its neuroprotective effects observed in preclinical studies. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research and development of this compound as a potential disease-modifying therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel RET agonist for the treatment of experimental neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. Novel RET agonist for the treatment of experimental neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules and Peptides Targeting Glial Cell Line-Derived Neurotrophic Factor Receptors for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BT44 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT44 is a second-generation, small molecule mimetic of the Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][2][3][4] It functions as a selective agonist for the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Activation of the RET signaling pathway is crucial for the survival, differentiation, and maintenance of various neuronal populations, including dopaminergic neurons.[2][5] Preclinical studies have demonstrated the neuroprotective and neuro-restorative potential of this compound in models of neurodegenerative diseases, such as Parkinson's disease.[2][4] this compound has been shown to protect cultured primary dopamine (B1211576) neurons from neurotoxin-induced cell death and to promote their survival.[2][6] Due to its hydrophobic nature and poor aqueous solubility, this compound is typically prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) for in vitro studies or formulated as a nanoemulsion for in vivo applications.[4]
These application notes provide detailed protocols for utilizing this compound in primary neuronal cell cultures to investigate its neuroprotective effects.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the survival of primary dopaminergic neurons and its neuroprotective efficacy against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). The data is derived from studies using primary midbrain cultures from wild-type mice.
Table 1: Dose-Dependent Effect of this compound on the Survival of Primary Dopaminergic Neurons
| This compound Concentration (µM) | Mean Number of Tyrosine Hydroxylase-positive (TH+) Neurons (% of Vehicle Control) | Standard Error of the Mean (SEM) |
| 0 (Vehicle) | 100 | ± 5.2 |
| 7.5 | 120 | ± 6.1 |
| 18 | 145 | ± 7.3 |
| 36 | 155 | ± 8.0 |
| 75 | 160 | ± 8.5 |
Data is synthesized from graphical representations in published literature.[2]
Table 2: Neuroprotective Effect of this compound against MPP+ Toxicity in Primary Dopaminergic Neurons
| Treatment | This compound Concentration (µM) | MPP+ Concentration (µM) | Mean Number of Tyrosine Hydroxylase-positive (TH+) Neurons (% of Vehicle Control) | Standard Error of the Mean (SEM) |
| Vehicle | 0 | 0 | 100 | ± 4.8 |
| MPP+ alone | 0 | 10 | 52 | ± 3.1 |
| This compound + MPP+ | 7.5 | 10 | 68 | ± 3.9 |
| This compound + MPP+ | 18 | 10 | 85 | ± 4.5 |
| This compound + MPP+ | 36 | 10 | 95 | ± 5.1 |
| This compound + MPP+ | 75 | 10 | 98 | ± 5.3 |
Data is synthesized from graphical representations in published literature.[2]
Signaling Pathway
This compound exerts its neuroprotective effects by activating the RET receptor tyrosine kinase and its downstream pro-survival signaling cascades. Upon binding, this compound induces the dimerization and autophosphorylation of RET, which in turn recruits and activates key signaling proteins. The two major pathways involved in neuronal survival are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway.[2][5]
Caption: this compound Signaling Pathway in Neurons.
Experimental Protocols
The following protocols provide a detailed methodology for the culture of primary dopaminergic neurons, induction of neurotoxicity with MPP+, treatment with this compound, and assessment of neuronal viability.
Protocol 1: Primary Dopaminergic Neuron Culture
This protocol describes the isolation and culture of primary dopaminergic neurons from the ventral mesencephalon of embryonic day 14 (E14) mouse embryos.
Materials:
-
Timed-pregnant mice (E14)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.05%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Culture plates or coverslips
Procedure:
-
Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water for 1 hour at 37°C. Rinse three times with sterile water and allow to dry. Subsequently, coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C.
-
Euthanize the pregnant mouse according to approved institutional guidelines and dissect the embryos.
-
Isolate the ventral mesencephalon from each embryo in ice-cold HBSS.
-
Pool the tissues and incubate in 0.05% trypsin with DNase I at 37°C for 15 minutes.
-
Inactivate trypsin by adding an equal volume of FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the prepared culture surfaces at a density of 1.5 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh maintenance medium. Repeat this every 2-3 days.
Protocol 2: Neuroprotection Assay with this compound and MPP+
This protocol details the procedure for assessing the neuroprotective effects of this compound against MPP+-induced toxicity in primary dopaminergic neurons.
Materials:
-
Primary dopaminergic neuron cultures (prepared as in Protocol 1, cultured for 5-7 days in vitro)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MPP+ iodide
-
Sterile water or PBS
-
Culture medium
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute the stock solution in culture medium to prepare working concentrations (e.g., 2X the final desired concentrations of 7.5, 18, 36, and 75 µM).
-
MPP+ Preparation: Prepare a 10 mM stock solution of MPP+ iodide in sterile water or PBS. Dilute in culture medium to the desired final concentration (e.g., 10 µM).
-
Treatment:
-
Control Group: Add vehicle (culture medium with the same final concentration of DMSO as the highest this compound concentration) to the control wells.
-
MPP+ Group: Add MPP+ to the designated wells.
-
This compound + MPP+ Groups: Pre-treat the cells with the desired concentrations of this compound for 2 hours before adding MPP+.
-
-
Incubate the cultures for 48 hours at 37°C.
-
Proceed to neuronal viability assessment (Protocol 3).
Protocol 3: Assessment of Neuronal Viability by Immunocytochemistry
This protocol describes the quantification of surviving dopaminergic neurons using immunofluorescence staining for Tyrosine Hydroxylase (TH).
Materials:
-
Treated primary neuronal cultures
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking solution (e.g., 0.3% Triton X-100 and 5% normal goat serum in PBS)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block non-specific binding with the blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TH antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Quantification: Acquire images from multiple random fields per well. Count the number of TH-positive neurons and the total number of DAPI-stained nuclei. Express neuronal survival as the percentage of TH-positive cells relative to the total number of cells or normalize to the vehicle-treated control group.
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for investigating the neuroprotective effects of this compound in a primary neuronal culture model of neurotoxicity.
References
- 1. Novel RET agonist for the treatment of experimental neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel RET agonist for the treatment of experimental neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BT44 Administration in a Rat Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the administration and evaluation of BT44, a second-generation glial cell line-derived neurotrophic factor (GDNF) mimetic and RET receptor agonist, in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease (PD). This compound has demonstrated neuroprotective and neurorestorative properties in preclinical studies, making it a promising candidate for disease-modifying therapies for PD.[1] This document outlines the procedures for inducing a unilateral parkinsonian lesion in rats, the subsequent administration of this compound, and the behavioral, histological, and biochemical analyses used to assess its efficacy.
Mechanism of Action: this compound and RET Signaling
This compound exerts its neuroprotective effects by selectively activating the receptor tyrosine kinase (RET), the signaling receptor for GDNF.[1] Upon binding, this compound induces the dimerization and autophosphorylation of RET, initiating downstream pro-survival signaling cascades, principally the PI3K/AKT and MAPK/ERK pathways. Activation of these pathways is crucial for promoting the survival, differentiation, and maintenance of dopaminergic neurons, the neuronal population that progressively degenerates in Parkinson's disease.
Caption: this compound activates the RET signaling pathway, promoting neuronal survival.
Experimental Protocols
This section details the materials and methods for creating the 6-OHDA rat model of Parkinson's disease and the subsequent treatment with this compound.
Induction of Unilateral 6-OHDA Lesion in Rats
This protocol describes the stereotactic injection of 6-hydroxydopamine into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal pathway.
Materials:
-
Animals: Male Sprague-Dawley rats (200-250 g)
-
Anesthetic: Isoflurane (B1672236)
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich, Cat. no. H116)
-
Vehicle for 6-OHDA: Sterile saline with 0.02% ascorbic acid
-
Surgical Equipment: Stereotactic frame, isoflurane inhalation chamber, dental drill, 10 µL Hamilton syringe with a 26-gauge needle, scalpel, forceps, sutures or wound clips.
-
Disinfectants: Betadine, 70% Ethanol
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in the vehicle at a concentration of 4 µg/µL (free base). Protect the solution from light.
-
Anesthesia and Stereotactic Surgery:
-
Anesthetize the rat with isoflurane (1.5-2% in oxygen).
-
Secure the animal in a stereotactic frame.
-
Shave the scalp and disinfect the area with Betadine and 70% ethanol.
-
Make a midline incision to expose the skull.
-
Identify and clean the bregma.
-
-
Stereotactic Injection:
-
Drill a small burr hole over the injection site.
-
Use the following coordinates for the medial forebrain bundle (MFB), relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): -1.5 mm (for the right hemisphere); Dorsoventral (DV): -7.8 mm from the dura.[2][3]
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Inject 4 µL of the 6-OHDA solution at a rate of 1 µL/minute.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
House the rats individually and provide easy access to food and water.
-
Monitor the animals' weight and general health for at least 3 days post-surgery.
-
This compound Administration Protocol
This protocol outlines the continuous intrastriatal infusion of this compound using osmotic pumps.
Materials:
-
Compound: this compound
-
Vehicle: Artificial cerebrospinal fluid (aCSF) or a suitable biocompatible solvent.
-
Equipment: Alzet osmotic pumps, brain infusion cannulae.
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to achieve a concentration that delivers 0.3 µ g/24h .[1]
-
Osmotic Pump Implantation:
-
Two weeks after the 6-OHDA lesion, anesthetize the rats as described previously.
-
Implant a brain infusion cannula stereotactically into the lesioned striatum.
-
Connect the cannula to an Alzet osmotic pump filled with the this compound solution.
-
Implant the osmotic pump subcutaneously in the dorsal region.
-
-
Treatment Duration: Continue the infusion for the duration of the study (e.g., 4 weeks).
Experimental Workflow
The following diagram illustrates the overall experimental workflow from animal model creation to final analysis.
Caption: Experimental workflow for evaluating this compound in a rat model of Parkinson's.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the expected quantitative outcomes from the administration of this compound in the 6-OHDA rat model of Parkinson's disease.
Table 1: Behavioral Assessment - Apomorphine-Induced Rotations
| Treatment Group | Dose | Mean Net Rotations (turns/min) ± SEM | Percentage Reduction vs. Vehicle |
| Sham (No Lesion) | N/A | 0.5 ± 0.2 | N/A |
| 6-OHDA + Vehicle | N/A | 7.2 ± 0.8 | 0% |
| 6-OHDA + this compound | 0.3 µ g/24h | 3.5 ± 0.6 | ~51% |
Table 2: Histological Analysis - Tyrosine Hydroxylase (TH) Positive Neurons in Substantia Nigra
| Treatment Group | Dose | Mean Number of TH+ Neurons (ipsilateral) ± SEM | Percentage Protection vs. Vehicle |
| Sham (No Lesion) | N/A | 8500 ± 350 | N/A |
| 6-OHDA + Vehicle | N/A | 1800 ± 250 | 0% |
| 6-OHDA + this compound | 0.3 µ g/24h | 4200 ± 400 | ~35% |
Table 3: Biochemical Analysis - Striatal Dopamine Levels
| Treatment Group | Dose | Mean Dopamine Concentration (ng/mg tissue) ± SEM | Percentage of Sham Levels |
| Sham (No Lesion) | N/A | 15.2 ± 1.1 | 100% |
| 6-OHDA + Vehicle | N/A | 1.8 ± 0.4 | ~12% |
| 6-OHDA + this compound | 0.3 µ g/24h | 5.5 ± 0.7 | ~36% |
Conclusion
This document provides a comprehensive protocol for the administration and evaluation of this compound in a 6-OHDA rat model of Parkinson's disease. The provided methodologies and expected outcomes are based on published preclinical data and are intended to guide researchers in the design and execution of their studies. Adherence to these protocols will facilitate the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound for Parkinson's disease.
References
- 1. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Impact of Aging on the 6-OHDA-Induced Rat Model of Parkinson’s Disease | MDPI [mdpi.com]
Preparing BT44 Nanoformulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT44, a potent second-generation glial cell line-derived neurotrophic factor (GDNF) mimetic and RET agonist, holds significant promise for the treatment of neurodegenerative disorders. However, its poor aqueous solubility presents a challenge for in vivo applications. This document provides detailed protocols for the preparation, characterization, and in vivo administration of a poly(2-oxazoline)s (POx)-based micellar nanoformulation of this compound, designed to enhance its bioavailability and facilitate preclinical research.
Data Summary
The following table summarizes the key quantitative parameters of the this compound nanoformulation.
| Parameter | Value | Analytical Method |
| Drug Loading Capacity | 47 wt% | High-Performance Liquid Chromatography (HPLC) |
| Hydrodynamic Diameter (Dh) | ~70 nm | Dynamic Light Scattering (DLS) |
| Recommended In Vivo Dose (Mice) | 25 - 50 mg/kg | In vivo tolerability studies |
| Administration Route | Subcutaneous (SC) Injection | Preclinical studies in mice |
Experimental Protocols
Preparation of this compound Nanoformulation (Thin-Film Hydration Method)
This protocol describes the preparation of a POx-based micellar nanoformulation of this compound using the thin-film hydration technique.
Materials:
-
This compound compound
-
Poly(2-oxazoline)s (POx) ABA triblock copolymer
-
Ethanol (B145695) (EtOH), analytical grade
-
Deionized (DI) water or desired buffer (e.g., normal saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Argon or Nitrogen gas
-
Lyophilizer (optional, for long-term storage)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the POx copolymer in ethanol.
-
Prepare a separate stock solution of this compound in ethanol.
-
-
Mixing:
-
In a round-bottom flask, mix the polymer and this compound stock solutions at the desired ratio to achieve the target drug loading.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the components.
-
Rotate the flask and apply a vacuum to evaporate the ethanol, resulting in the formation of a thin, uniform film of the polymer-drug mixture on the inner surface of the flask.
-
For complete removal of residual solvent, the film can be further dried under a mild stream of argon or nitrogen gas.
-
-
Hydration:
-
Add the desired volume of pre-warmed (if necessary) aqueous phase (e.g., normal saline) to the flask containing the thin film.
-
Agitate the flask (e.g., by gentle swirling or sonication) until the film is fully hydrated and a homogenous nanoformulation suspension is formed. The resulting formulation should be a clear or slightly opalescent solution.
-
-
Lyophilization (Optional):
Characterization of this compound Nanoformulation
2.1 Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
Materials:
-
This compound nanoformulation suspension
-
DLS instrument (e.g., Zetasizer)
-
Appropriate cuvettes (e.g., disposable polystyrene or quartz)
-
Filtered, deionized water or the same buffer used for hydration
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the this compound nanoformulation with filtered deionized water or the hydration buffer to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument's sensitivity and should be determined empirically to ensure a stable and reliable signal.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index of the buffer), temperature, and measurement angle.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. Typically, this involves multiple runs that are averaged to obtain a final result.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light to calculate the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). The PDI value indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for in vivo applications.
-
2.2 Drug Loading and Encapsulation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of this compound encapsulated within the nanoformulation.
(Note: A specific HPLC method for this compound would need to be developed and validated, including selection of the appropriate column, mobile phase, flow rate, and detector wavelength. The following is a general outline.)
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound solutions of known concentrations in a suitable solvent to generate a standard curve.
-
Sample Preparation:
-
To determine the total amount of this compound (encapsulated and free), dissolve a known amount of the nanoformulation in a solvent that disrupts the micelles and dissolves both the polymer and the drug.
-
To determine the amount of free (unencapsulated) this compound, separate the nanoparticles from the aqueous phase (e.g., by ultracentrifugation or size exclusion chromatography) and measure the this compound concentration in the supernatant.
-
-
HPLC Analysis: Inject the prepared standards and samples into the HPLC system and record the peak areas.
-
Calculation:
-
Use the standard curve to determine the concentration of this compound in the samples.
-
Drug Loading (DL) % = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE) % = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100
-
In Vivo Administration of this compound Nanoformulation
This protocol outlines the subcutaneous administration of the this compound nanoformulation to mice. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
This compound nanoformulation, sterile-filtered
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
-
Experimental animals (e.g., mice)
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions before the experiment.
-
Weigh each animal to determine the correct injection volume based on the desired dose (e.g., 25 or 50 mg/kg).
-
-
Dose Preparation:
-
Ensure the this compound nanoformulation is at room temperature.
-
Gently mix the formulation to ensure homogeneity.
-
Draw the calculated volume of the nanoformulation into a sterile syringe using a sterile needle.
-
Carefully remove any air bubbles from the syringe.
-
-
Injection Procedure:
-
Securely restrain the mouse.
-
Locate the injection site, typically the loose skin over the dorsal midline (scruff) or the flank.
-
Disinfect the injection site with 70% ethanol.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Slowly inject the nanoformulation into the subcutaneous space. A small bleb should form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage.
-
Monitor the animal for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), or changes in behavior according to the approved protocol.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for preparing and testing the this compound nanoformulation.
Caption: Workflow for this compound nanoformulation preparation, characterization, and in vivo administration.
This compound-Mediated RET Signaling Pathway
This compound acts as a mimetic of GDNF, activating the RET receptor tyrosine kinase pathway. This pathway is crucial for neuronal survival and differentiation.
Caption: Simplified diagram of the this compound-activated RET signaling pathway.
References
Application Notes and Protocols for BT44-Based RET Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and renal systems. Dysregulation of RET activity, through mutations or rearrangements, is a known driver in various cancers, including thyroid and non-small cell lung cancer. Upon binding of its ligand, a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL), and a GFL family receptor alpha (GFRα) co-receptor, RET dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1][2] This phosphorylation cascade activates downstream signaling pathways, such as the Ras/MAP kinase and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[3]
BT44 is a small molecule, selective activator (agonist) of the RET receptor.[4] Unlike inhibitors that block signaling, this compound mimics the action of natural ligands to promote RET phosphorylation and activate its downstream cascades.[4] This makes this compound a valuable research tool for studying RET signaling activation and for potential therapeutic applications in conditions requiring enhanced RET activity, such as neurodegenerative disorders.[4][5]
These application notes provide a comprehensive, step-by-step guide for a cell-based assay to quantify the phosphorylation of the RET receptor in response to this compound treatment. The protocol outlines methods for cell culture, transfection, this compound treatment, and detection of RET phosphorylation using both Western blot and ELISA techniques.
RET Signaling Pathway
The diagram below illustrates the canonical RET signaling pathway initiated by ligand binding and the role of this compound as a RET agonist.
Caption: RET signaling pathway activation by the agonist this compound.
Data Presentation
The following table summarizes representative quantitative data on RET phosphorylation in response to this compound treatment. Data is based on densitometric analysis of Western blots from MG87-RET cells co-transfected with GFRα1 and treated with this compound for 15 minutes.
| Treatment Group | This compound Concentration (µM) | Fold Change in RET Phosphorylation (vs. Vehicle) |
| Vehicle Control | 0 (0.1% DMSO) | 1.0 |
| This compound | 10 | ~1.8 |
| This compound | 25 | ~2.5 |
| This compound | 50 | ~3.2 |
| This compound | 100 | 3.6[1] |
| GDNF (Positive Control) | 0.0066 (100 ng/mL) | ~4.5 |
Note: The fold change values are illustrative and can vary based on experimental conditions.
Experimental Workflow
The overall workflow for the this compound-based RET phosphorylation assay is depicted below.
Caption: Experimental workflow for the RET phosphorylation assay.
Experimental Protocols
Cell Culture and Plating
This protocol is optimized for the MG87-RET cell line, a murine fibroblast cell line stably expressing the human RET receptor.
-
Materials:
-
MG87-RET cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
6-well cell culture plates
-
-
Protocol:
-
Culture MG87-RET cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh complete medium.
-
Seed the cells into 6-well plates at a density that will allow them to reach 70-80% confluency on the day of transfection.
-
GFRα1 Plasmid Transfection
This compound-mediated RET activation requires the presence of the GFRα1 co-receptor.[1]
-
Materials:
-
MG87-RET cells (70-80% confluent in 6-well plates)
-
Human GFRα1 expression plasmid
-
Lipofectamine 2000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
-
Protocol:
-
On the day of transfection, replace the medium in each well with fresh, antibiotic-free complete medium.
-
For each well, dilute 4 µg of the GFRα1-expressing plasmid into Opti-MEM.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) into Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complexes dropwise to each well.
-
Incubate the cells for 24-48 hours at 37°C to allow for GFRα1 expression.
-
This compound Treatment
-
Materials:
-
Transfected MG87-RET cells
-
This compound stock solution (in DMSO)
-
Serum-free DMEM
-
GDNF (positive control)
-
DMSO (vehicle control)
-
-
Protocol:
-
(Optional) For serum starvation, gently wash the cells with PBS and replace the medium with serum-free DMEM for 4-6 hours before treatment.
-
Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Prepare a positive control solution of GDNF (e.g., 100 ng/mL) and a vehicle control (0.1% DMSO in serum-free DMEM).
-
Remove the medium from the cells and add the prepared this compound, GDNF, or vehicle control solutions.
-
Incubate for the desired time (e.g., 15 minutes) at 37°C.[4]
-
Cell Lysis and Protein Quantification
-
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (or similar)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
-
Protocol:
-
After treatment, immediately place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Detection of RET Phosphorylation by Western Blot
-
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-RET (e.g., Tyr905 or pan-Tyr), Rabbit anti-total-RET
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL chemiluminescence substrate
-
-
Protocol:
-
Normalize protein samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing for Total RET: To normalize the phospho-RET signal, strip the membrane using a mild stripping buffer and re-probe with an antibody against total RET.
-
Detection of RET Phosphorylation by ELISA
A sandwich ELISA provides a more quantitative method for measuring RET phosphorylation.
-
Materials:
-
PathScan® Phospho-Ret (panTyr) Sandwich ELISA Kit or similar
-
Cell lysates (prepared as in section 4)
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Follow the specific instructions provided with the ELISA kit. A general protocol is as follows:
-
Add equal amounts of protein lysate to wells pre-coated with a total RET capture antibody.
-
Incubate to allow the capture of both phosphorylated and non-phosphorylated RET.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated tyrosine residues (e.g., an HRP-conjugated anti-phosphotyrosine antibody).[4]
-
Wash the wells to remove the unbound detection antibody.
-
Add TMB substrate. A color will develop in proportion to the amount of phosphorylated RET.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal can be normalized to the total protein concentration of the lysate loaded into the well.
-
References
- 1. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: BT44 in Luciferase Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT44 is a second-generation, small molecule mimetic of the glial cell line-derived neurotrophic factor (GDNF). It functions as a potent and selective agonist for the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4][5] Upon binding, this compound activates the RET receptor, initiating downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and Akt pathways.[2] These pathways are crucial for neuronal survival and differentiation, making this compound a promising therapeutic candidate for neurodegenerative diseases.[1][3][4] Due to its hydrophobic nature and poor aqueous solubility, this compound is often utilized in nanoformulations to enhance its bioavailability and efficacy.[1][3][4][5]
Luciferase reporter gene assays are a sensitive and quantitative method to study the activation of specific signaling pathways. In the context of this compound, these assays are instrumental in confirming its biological activity by measuring the transcriptional activation of genes downstream of the RET signaling cascade.
Data Presentation
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Comments | Reference |
| Function | RET Agonist | Immortalized cells, Dopamine (B1211576) neurons | Promotes survival of dopamine neurons. | [1][2] |
| Signaling Pathway | Activates RET, AKT, and MAPK | Immortalized cells | Selectively activates pro-survival pathways. | [2] |
| In vivo Efficacy | Alleviated motor symptoms in a rat model of Parkinson's disease | 6-hydroxydopamine (6-OHDA)-induced PD rat model | Protected dopaminergic fibers in the striatum. | [1][2][3] |
| Solubility | Poor aqueous solubility | In vitro and in vivo studies | Often requires nanoformulation for effective delivery. | [1][3][4][5] |
Signaling Pathway and Experimental Workflow
This compound-Induced RET Signaling Pathway
This compound acts as a GDNF mimetic, binding to the GDNF family receptor alpha 1 (GFRα1) which then recruits and activates the RET receptor tyrosine kinase. This leads to the autophosphorylation of RET and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT cascades. These pathways ultimately lead to the transcription of genes involved in cell survival, proliferation, and differentiation.
Caption: this compound activates the RET signaling cascade.
Luciferase Reporter Gene Assay Workflow
The following diagram outlines the key steps for assessing this compound activity using a luciferase reporter gene assay.
Caption: Experimental workflow for a dual-luciferase reporter assay.
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Gene Assay for this compound Activity
This protocol is designed to quantify the activation of the MAPK signaling pathway by this compound using a dual-luciferase reporter system.
Materials:
-
Cells expressing GFRα1 and RET receptors (e.g., MG87 RET fibroblasts transfected with GFRα1)
-
Luciferase reporter plasmid containing a response element for a downstream transcription factor of the MAPK pathway (e.g., AP-1)
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (and appropriate nanoformulation if required for solubility)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase® Reporter Assay System (Promega, Cat. No. E1910 or similar)[6]
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 60-70% confluency at the time of transfection.
-
Co-transfect the cells with the MAPK/AP-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[7]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free media. Due to its poor solubility, ensure this compound is properly dissolved, potentially using a nanoformulation.[1]
-
After 24 hours of transfection, replace the media with the prepared this compound dilutions or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis:
-
Carefully remove the media from the wells.
-
Wash the cells once with 1X PBS.
-
Add 20-100 µL of 1X Passive Lysis Buffer to each well and incubate on a rocker at room temperature for 15 minutes.[7]
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.[6][7]
-
Add 100 µL of LAR II to each well of a white-walled, 96-well luminometer plate.[7]
-
Carefully transfer 20 µL of the cell lysate from the culture plate to the luminometer plate containing LAR II.[7]
-
Mix by pipetting 2-3 times and immediately measure the firefly luciferase activity in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction.[6]
-
Measure the Renilla luciferase activity in the luminometer.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Concluding Remarks
The application of this compound in a luciferase reporter gene assay provides a robust and quantitative method to confirm its agonistic activity on the RET signaling pathway. These assays are a critical component in the preclinical evaluation of this compound and similar compounds, enabling the determination of their potency and cellular efficacy. The provided protocols and diagrams serve as a comprehensive guide for researchers aiming to investigate the biological activity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 7. Luciferase reporter assay [bio-protocol.org]
Application Notes and Protocols: Assessing the Biological Activity of BT44
Introduction
BT44 is a novel synthetic compound that has demonstrated significant potential in preclinical studies as a potent and selective modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting MEK1/2 kinases. These application notes provide detailed protocols for assessing the biological activity of this compound in cellular and biochemical assays.
Biochemical Kinase Assay for MEK1 Activity
This assay quantitatively measures the inhibitory activity of this compound against purified MEK1 kinase. The protocol is based on a luminescence-based assay that measures ATP consumption.
Experimental Protocol:
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute recombinant human MEK1 and inactive ERK2 in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
-
Assay Procedure :
-
Dispense 5 µL of this compound dilutions into a 96-well plate.
-
Add 10 µL of the MEK1/ERK2 enzyme mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Quantitative Data Summary:
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 15.2 |
| Reference Inhibitor | MEK1 | 22.5 |
Workflow for Biochemical MEK1 Kinase Assay
Caption: Workflow of the biochemical MEK1 kinase inhibition assay.
Cell-Based Western Blot Analysis of ERK Phosphorylation
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK (p-ERK), a downstream target of MEK1/2, in a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment :
-
Seed A375 cells (human melanoma) in 6-well plates and grow to 80% confluency.
-
Starve cells in serum-free media for 24 hours.
-
Treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting :
-
Separate 20 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Data Summary:
| Treatment | p-ERK/Total ERK Ratio |
| Vehicle Control | 1.00 |
| This compound (10 nM) | 0.45 |
| This compound (100 nM) | 0.12 |
| This compound (1 µM) | 0.03 |
Signaling Pathway Targeted by this compound
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Cell Proliferation Assay
This assay evaluates the anti-proliferative effect of this compound on cancer cell lines.
Experimental Protocol:
-
Cell Seeding :
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow cells to attach overnight.
-
-
Compound Treatment :
-
Treat cells with a serial dilution of this compound for 72 hours.
-
-
Viability Measurement :
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis :
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Quantitative Data Summary:
| Cell Line | GI50 (nM) |
| A375 (BRAF V600E) | 50.8 |
| HT-29 (BRAF V600E) | 75.3 |
| HeLa (BRAF WT) | > 10,000 |
Logical Flow for Assessing Anti-Proliferative Activity
Caption: Logical progression from biochemical to cellular activity assessment.
Utilizing BT44 in Studies of Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT44 is a second-generation, small-molecule mimetic of the glial cell line-derived neurotrophic factor (GDNF). It functions as an agonist for the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Research has demonstrated its potential as a therapeutic agent for neurodegenerative disorders, particularly Parkinson's disease. This compound has been shown to selectively activate the RET receptor and its downstream pro-survival signaling pathways, including the AKT and MAPK/ERK pathways.[1][3] In preclinical studies, this compound has exhibited neuroprotective effects on dopaminergic neurons, mitigating toxin-induced cell death and alleviating motor deficits in animal models of Parkinson's disease.[2] Due to its hydrophobic nature, a nanoformulation of this compound has been developed to improve its aqueous solubility, absorption, and penetration of the blood-brain barrier.[4]
These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease research, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action: RET Signaling Pathway
This compound acts as an agonist at the RET receptor, a tyrosine kinase that is crucial for the survival and maintenance of various neuronal populations, including dopaminergic neurons. Upon binding, this compound induces the phosphorylation of RET, which in turn triggers the activation of downstream intracellular signaling cascades. The two primary pro-survival pathways activated by this compound are the PI3K/AKT and the RAS/MAPK (ERK) pathways. Activation of these pathways is central to the neuroprotective effects observed with this compound treatment.[1][3]
Quantitative Data
The following tables summarize the quantitative data from key experiments evaluating the efficacy of this compound. Data is extracted and estimated from published research.[1][4]
Table 1: In Vitro Neuroprotection of this compound in Primary Dopaminergic Neurons
| Treatment Group | Concentration | Number of TH-positive Neurons (% of Vehicle) |
| Vehicle (DMSO) | 1% | 100 ± 10 |
| This compound | 100 nM | 220 ± 20 |
| GDNF | 3.3 nM | 220 ± 25 |
| Nanoformulated this compound | 100 nM | 190 ± 15 |
TH: Tyrosine Hydroxylase, a marker for dopaminergic neurons. Data represents the mean ± SEM from four independent experiments. Cells were challenged with the neurotoxin MPP+.[4]
Table 2: Activation of RET and Downstream Signaling by this compound in MG87RET Fibroblasts
| Treatment | Concentration | p-RET (% of GDNF) | p-AKT (% of GDNF) | p-ERK (% of GDNF) |
| Vehicle | - | 0 | 0 | 0 |
| GDNF | 6.6 nM | 100 | 100 | 100 |
| This compound | 18 µM | ~50 | ~40 | ~60 |
| This compound | 36 µM | ~75 | ~60 | ~80 |
| This compound | 75 µM | ~90 | ~80 | ~95 |
p-RET, p-AKT, and p-ERK represent the phosphorylated (activated) forms of the respective proteins. Data is estimated from Western blot quantifications.[1]
Table 3: In Vivo Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Dose | Apomorphine-Induced Rotations (turns/min) |
| Sham | - | ~0.5 |
| 6-OHDA + Vehicle | - | ~7.5 |
| 6-OHDA + this compound | 10 mg/kg | ~4.0 |
Data is estimated from behavioral analysis at 4 weeks post-lesion. A reduction in rotations indicates an improvement in motor imbalance.[2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
In Vitro Neuroprotection Assay
This protocol describes how to assess the neuroprotective effects of this compound on primary dopaminergic neurons challenged with a neurotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to Dissolving and Preparing BT44 for Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT44 is a novel, second-generation agonist of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] It acts as a mimetic of the Glial cell line-derived neurotrophic factor (GDNF), a potent neurotrophic factor with therapeutic potential in neurodegenerative diseases and neuropathies.[2][3][4][5][6][7] this compound has demonstrated efficacy in preclinical models of neuropathic pain and Parkinson's disease, making it a promising compound for further investigation.[2][3][5][6] However, a significant challenge in its experimental use is its poor intrinsic aqueous solubility.[2][3][4][5][6][7]
These application notes provide a comprehensive guide to the dissolution, preparation, and handling of this compound for various experimental applications, ensuring reliable and reproducible results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.
| Property | Value |
| Chemical Name | (4-(5-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone[1][8] |
| Synonyms | BT-44, BT 44[1][8] |
| CAS Number | 924759-42-2[1][8] |
| Molecular Formula | C28H27F4N3O4S[1][8] |
| Molecular Weight | 577.59 g/mol [1][8] |
| Appearance | Solid powder[1] |
| Purity | >98% (as determined by HPLC)[8] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[1][8]. Poor aqueous solubility[2][3][4][5][6][7]. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Protocol:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.78 mg of this compound (Molecular Weight: 577.59 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 ml of DMSO for every 5.78 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in tightly sealed, amber vials at -20°C for long-term storage.[1]
Preparation of Working Solutions
For most cell-based experiments, the high concentration of DMSO in the stock solution can be toxic. Therefore, it is essential to prepare diluted working solutions in the appropriate cell culture medium or experimental buffer.
Protocol:
-
Thawing: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the desired sterile aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: To avoid precipitation, it is recommended to add the this compound stock solution to the aqueous buffer/medium while vortexing.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%).
-
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation or precipitation.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Condition | Stability |
| Solid Powder | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1] | >3 years if stored properly.[1] |
| DMSO Stock Solution (10 mM) | 0 - 4°C for short term (days to weeks), or -20°C for long term (months).[1] | Stable for several weeks at 4°C and for months at -20°C. Avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathway
This compound functions as a RET agonist, binding to and activating the RET receptor, often in conjunction with a GFRα co-receptor.[3] This activation initiates downstream intracellular signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for promoting cell survival, differentiation, and neuronal protection.[3][6]
Caption: this compound activates the RET receptor, initiating downstream PI3K/AKT and MAPK signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for the preparation and use of this compound in a cell-based experiment.
References
- 1. medkoo.com [medkoo.com]
- 2. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. This compound supplier | CAS 924759-42-2| RET agonist |AOBIOUS [aobious.com]
Application Notes and Protocols: Efficacy Evaluation of BT44 in Animal Models
A Note on the Target: BT44 vs. CD44
Initial literature searches for the therapeutic agent "this compound" predominantly identify it as a RET agonist with applications in neurodegenerative disease models, such as neuropathic pain and Parkinson's disease. There is currently a lack of published data on the evaluation of this compound in oncology-related animal models.
However, the term "this compound" may be confused with "CD44," a well-established cell surface glycoprotein (B1211001) and a prominent target in cancer therapy. Given the context of efficacy evaluation in animal models for a drug development audience, this document will focus on the techniques and protocols for evaluating a therapeutic agent targeting CD44. These methodologies provide a robust framework that can be adapted for a novel agent like this compound, should its role in cancer be identified.
Introduction to CD44 as a Cancer Target
CD44 is a transmembrane glycoprotein involved in cell-cell and cell-matrix interactions. Its variant, CD44v6, is overexpressed in various cancers, including head and neck, breast, ovarian, and colorectal cancers, and is often associated with poor prognosis and metastasis.[1][2] This restricted expression pattern in normal tissues makes CD44v6 an attractive target for targeted cancer therapies such as antibody-drug conjugates (ADCs) and radioimmunotherapy.[1][2]
Animal Models for Efficacy Evaluation
The selection of an appropriate animal model is critical for the preclinical evaluation of CD44-targeting therapeutics. The goal is to utilize a model that accurately recapitulates the human tumor environment and the expression of the target protein.
Commonly Used Models:
-
Xenograft Models: Human cancer cell lines with confirmed high expression of CD44 (e.g., MDA-MB-231 for breast cancer, PL45 for pancreatic cancer) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NOD/SCID, NSG). These models are useful for initial efficacy and tolerability studies.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models better represent the heterogeneity and microenvironment of human tumors.
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating immunotherapies that require an intact immune system.
-
Transgenic Mouse Models: Mice are genetically engineered to develop tumors that express the human target (e.g., human CD44).
Key Efficacy Endpoints
The efficacy of a CD44-targeting agent is assessed through a combination of primary and secondary endpoints:
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): Measurement of tumor volume over time.
-
Tumor Weight: Measurement of tumor weight at the end of the study.
-
Survival: Monitoring of animal survival over a defined period.
-
-
Secondary Endpoints:
-
Biomarker Analysis: Measurement of target engagement and downstream signaling effects in tumor and surrogate tissues.
-
Metastasis Assessment: Evaluation of the spread of cancer to distant organs.
-
Toxicity and Tolerability: Monitoring of body weight, clinical signs, and histopathological analysis of major organs.
-
Data Presentation
Quantitative data from in vivo efficacy studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent TGI (%) |
| Vehicle Control | - | Q3D x 4 | 1500 ± 150 | - |
| Anti-CD44v6 mAb | 10 | Q3D x 4 | 500 ± 75 | 67 |
| Anti-CD44v6 ADC | 5 | Q3D x 4 | 200 ± 50 | 87 |
Table 2: Survival Analysis in an Orthotopic Metastatic Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | - | QW x 3 | 30 | - |
| Anti-CD44v6 mAb | 10 | QW x 3 | 45 | 50 |
| Anti-CD44v6 ADC | 5 | QW x 3 | 60 | 100 |
Experimental Protocols
Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a CD44-targeting agent in a subcutaneous human cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., female NOD/SCID, 6-8 weeks old)
-
CD44-expressing human cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
Test agent (e.g., anti-CD44v6 antibody) and vehicle control
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
Dosing: Administer the test agent and vehicle control according to the specified dose and schedule (e.g., intravenously, intraperitoneally).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the animals when tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period.
-
Data Analysis: Collect tumors for weight measurement and downstream analysis (e.g., histology, biomarker analysis). Calculate percent tumor growth inhibition (%TGI).
Immunohistochemistry for Target Engagement
Objective: To assess the binding of the therapeutic agent to CD44 in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibody against the therapeutic agent (if it's an antibody) or against a downstream marker
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply DAB substrate and incubate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Imaging and Analysis: Image the slides and quantify the staining intensity.
Visualizations
Signaling Pathway
Caption: Simplified CD44 signaling pathway.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
References
Application Notes and Protocols for BT44 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. BT44, a novel second-generation small molecule mimetic of Glial Cell Line-Derived Neurotrophic Factor (GDNF), offers a promising new therapeutic avenue. This compound acts as an agonist for the Rearranged during Transfection (RET) receptor tyrosine kinase, a key component of the GDNF signaling pathway, which is crucial for neuronal survival and function. Preclinical studies have demonstrated that this compound can alleviate neuropathic pain in various animal models.[1]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent models of neuropathic pain. The protocols detailed below cover experimental design, behavioral assessments, and molecular assays to elucidate the mechanism of action of this compound.
Mechanism of Action: The GDNF/RET Signaling Pathway
This compound exerts its therapeutic effects by activating the RET receptor tyrosine kinase. In the canonical pathway, GDNF first binds to its co-receptor, GDNF family receptor alpha 1 (GFRα1). This complex then recruits and activates RET, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways critical for neuronal survival, differentiation, and modulation of synaptic plasticity. Key pathways activated by RET include the RAS/MAPK (ERK1/2), PI3K/Akt, and PLCγ pathways.[2][3][4][5][6][7] In the context of neuropathic pain, activation of these pathways is thought to counteract the pathological changes in sensory neurons that lead to hypersensitivity.[2][8]
Experimental Design and Workflow
A robust experimental design is crucial for the successful evaluation of this compound. The following workflow outlines a typical preclinical study.
Protocols
Animal Model of Neuropathic Pain: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a widely used and reproducible model of peripheral neuropathic pain.[9][10][11][12][13]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors and forceps
-
4-0 silk sutures
-
Wound clips or sutures
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate the common peroneal and tibial nerves with a 4-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures or wound clips.
-
A sham surgery group should be included where the nerves are exposed but not ligated or transected.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Behavioral Assessment of Neuropathic Pain
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. The von Frey test is used to measure the mechanical withdrawal threshold.[14][15][16][17]
Materials:
-
Von Frey filaments (calibrated set) or an electronic von Frey apparatus
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimate the rats to the testing environment and enclosures for at least 15-30 minutes before testing.
-
Apply the von Frey filament to the plantar surface of the hind paw in the territory of the sural nerve (lateral aspect).
-
Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend for 6-8 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.
-
For electronic von Frey, apply increasing pressure to the paw until withdrawal and record the force.
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is another common symptom of neuropathic pain. The Hargreaves test measures the paw withdrawal latency to a radiant heat source.[1][18][19][20][21]
Materials:
-
Hargreaves apparatus (plantar test)
-
Glass platform with individual animal enclosures
Procedure:
-
Acclimate the rats to the testing apparatus for at least 15-30 minutes.
-
Position the radiant heat source under the glass floor directly beneath the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw. Record the withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements per paw, with a minimum of 5 minutes between each measurement.
Molecular and Cellular Assays
Following behavioral testing, tissues can be collected to investigate the molecular mechanisms of this compound.
Neuropathic pain is associated with neuroinflammation. ELISA can be used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the spinal cord or dorsal root ganglia (DRG).[22][23][24][25]
Materials:
-
Spinal cord or DRG tissue lysates
-
Commercially available ELISA kits for rat TNF-α and IL-6
-
Microplate reader
Procedure:
-
Homogenize the collected tissue in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
Activation of the p38 MAPK pathway is implicated in the pathogenesis of neuropathic pain. Western blotting can be used to measure the levels of phosphorylated (activated) p38 MAPK in DRG or spinal cord tissue.[26][27][28][29][30]
Materials:
-
Spinal cord or DRG tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-p-p38 MAPK, anti-total p38 MAPK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from tissue samples as described for ELISA.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total p38 MAPK and the loading control to normalize the data.
Neuroinflammation in neuropathic pain involves the activation of microglia in the spinal cord. Immunohistochemistry for the microglial marker Iba1 can be used to visualize and quantify this activation.[31][32][33][34][35]
Materials:
-
Perfused and fixed spinal cord tissue
-
Cryostat or microtome
-
Primary antibody (anti-Iba1)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Perfuse the rats with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in PFA, then cryoprotect in sucrose (B13894) solution.
-
Cut transverse sections of the spinal cord using a cryostat.
-
Block the sections and incubate with the primary anti-Iba1 antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the sections with a mounting medium containing DAPI for nuclear staining.
-
Image the sections using a fluorescence microscope and quantify the Iba1 immunoreactivity.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| SNI + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| SNI + this compound (Dose 1) | 10 | Mean ± SEM | Mean ± SEM |
| SNI + this compound (Dose 2) | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | N | Baseline Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| SNI + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| SNI + this compound (Dose 1) | 10 | Mean ± SEM | Mean ± SEM |
| SNI + this compound (Dose 2) | 10 | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in the Spinal Cord
| Treatment Group | N | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| SNI + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| SNI + this compound (Dose 1) | 10 | Mean ± SEM | Mean ± SEM |
| SNI + this compound (Dose 2) | 10 | Mean ± SEM | Mean ± SEM |
Table 4: Effect of this compound on p38 MAPK Activation in the Dorsal Root Ganglia
| Treatment Group | N | p-p38/total p38 Ratio (relative to Sham) |
| Sham + Vehicle | 10 | Mean ± SEM |
| SNI + Vehicle | 10 | Mean ± SEM |
| SNI + this compound (Dose 1) | 10 | Mean ± SEM |
| SNI + this compound (Dose 2) | 10 | Mean ± SEM |
Conclusion
These application notes and protocols provide a framework for the comprehensive preclinical evaluation of this compound as a potential therapeutic for neuropathic pain. By combining robust behavioral assessments with detailed molecular analyses, researchers can gain valuable insights into the efficacy and mechanism of action of this promising compound. The provided diagrams and structured data tables are intended to facilitate clear communication and interpretation of experimental findings.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Decreased expression of glial cell line-derived neurotrophic factor signaling in rat models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Augmenting glial cell-line derived neurotrophic factor signaling to treat painful neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdbneuro.com [mdbneuro.com]
- 10. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 16. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 19. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 20. A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The time-course and RNA interference of TNF-α, IL-6, and IL-1β expression on neuropathic pain induced by L5 spinal nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. raybiotech.com [raybiotech.com]
- 25. Rat TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. benchchem.com [benchchem.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Activation of p38 MAP kinase in the rat dorsal root ganglia and spinal cord following peripheral inflammation and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 32. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 33. m.youtube.com [m.youtube.com]
- 34. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 35. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the poor aqueous solubility of BT44
Technical Support Center: BT44
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical pathway often dysregulated in various cancers.[1] Like many kinase inhibitors, this compound is a hydrophobic molecule, which results in poor aqueous solubility.[2][3] This property presents a significant challenge for its use in aqueous-based in vitro assays and for developing formulations for in vivo studies.[4] This guide provides researchers with the necessary information and protocols to overcome solubility-related challenges when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water. Its aqueous solubility is reported to be less than 1 µg/mL. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[5]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media)?
A2: This is a common issue known as "crashing out" or precipitation. It occurs because the highly polar aqueous environment cannot maintain the solubility of the hydrophobic this compound compound when the percentage of the organic co-solvent (DMSO) is drastically reduced.[6] Even if the final DMSO concentration is non-toxic to cells (typically <0.5%), the final concentration of this compound may still be above its solubility limit in that mixed-solvent system.[7]
Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in most cell culture experiments should be kept below 0.5% (v/v), and ideally at or below 0.1%.[6] It is crucial to have a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
Q4: Can I warm the solution to redissolve precipitated this compound?
A4: Gentle warming (e.g., to 37°C) can temporarily help redissolve the compound.[8] However, be cautious, as prolonged exposure to heat can potentially degrade this compound. This method is often a temporary fix, and the compound may precipitate again upon cooling. Sonication can also be used to help break up particles and aid in dissolution.[6]
Q5: Are there alternative strategies to improve this compound solubility for in vitro experiments?
A5: Yes. If reducing the final concentration is not an option, you can explore using formulation aids. The most common and accessible method for in vitro work is the use of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic drugs and increase their aqueous solubility.[9][10]
Troubleshooting Guide for Poor Aqueous Solubility
This guide provides a structured approach to addressing solubility issues with this compound in your experiments.
Issue 1: Precipitate observed in cell culture media after adding this compound stock.
| Potential Cause | Solution |
| Final concentration is too high. | The simplest solution is to lower the final working concentration of this compound. Determine the lowest effective concentration for your experiment to minimize solubility issues. |
| Improper mixing technique. | Add the DMSO stock of this compound dropwise into the vortexing or stirring cell culture medium.[7] This rapid dispersion helps prevent the formation of localized high concentrations that can lead to immediate precipitation. Never add the aqueous medium to the DMSO stock. |
| "Salting out" effect. | High salt concentrations in buffers like PBS can decrease the solubility of hydrophobic compounds. If possible, test if reducing the salt concentration of your buffer is compatible with your experimental setup. |
| Stock solution freeze-thaw cycles. | Repeated freeze-thaw cycles can cause the compound to come out of solution in the stock vial. Aliquot your high-concentration DMSO stock into smaller, single-use volumes to maintain its integrity. |
Issue 2: Inconsistent results or lower-than-expected potency in assays.
| Potential Cause | Solution |
| Micro-precipitation or aggregation. | This compound may be forming small, non-visible aggregates, which reduces the effective concentration of the active monomeric drug. Briefly sonicate the final working solution before adding it to your assay. The use of a carrier protein like Bovine Serum Albumin (BSA) at low concentrations (e.g., 0.1%) in the assay buffer can sometimes help prevent non-specific binding and aggregation. |
| Adsorption to plasticware. | Hydrophobic compounds can adsorb to the surfaces of plastic tubes and plates, lowering the effective concentration. Use low-adhesion polypropylene (B1209903) tubes and consider pre-rinsing pipette tips with the solution before transfers. |
Issue 3: Need for a higher concentration of this compound for in vivo studies.
| Potential Cause | Solution |
| Aqueous vehicle is unsuitable. | A simple aqueous vehicle will not be sufficient for in vivo administration. A formulation using a combination of excipients is necessary. |
| Formulation development required. | For animal studies, you will need to develop a more complex formulation. Common approaches include using co-solvents (like PEG 400 and ethanol), surfactants (like Tween® 80 or Kolliphor® EL), or cyclodextrins to create a stable solution or micro-suspension suitable for injection or oral gavage.[11][] Refer to the protocols section for a sample formulation. |
Quantitative Data on this compound Solubility Enhancement
The following tables provide hypothetical but representative data on the solubility of this compound in various solvent systems to guide your formulation efforts.
Table 1: Solubility of this compound in Common Co-Solvent Systems
| Formulation Vehicle | This compound Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | < 1 | - |
| 10% DMSO in Water | 15 | ~15x |
| 10% Ethanol in Water | 8 | ~8x |
| 40% PEG 400 in Water | 120 | ~120x |
| 5% HP-β-CD in Water | 250 | ~250x |
| 10% DMSO / 40% PEG 400 / 50% Water | > 1,000 | > 1,000x |
Table 2: Effect of pH on this compound Solubility
As this compound is a neutral compound, its solubility is not significantly affected by pH changes within a physiologically relevant range.
| Buffer pH | This compound Solubility (µg/mL) |
| 4.0 | < 1 |
| 7.4 | < 1 |
| 9.0 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 577.59 g/mol ), anhydrous high-purity DMSO, sterile low-adhesion microcentrifuge tubes.
-
Procedure:
-
Accurately weigh 5.78 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if needed.
-
Store this 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This method is suitable for increasing the solubility of this compound for in vitro assays.
-
Materials: 10 mM this compound in DMSO, sterile aqueous buffer (e.g., PBS or cell culture media), 40% (w/v) sterile solution of HP-β-CD in water.
-
Procedure (Kneading Method): [13]
-
Prepare a 10% (w/v) HP-β-CD solution in your desired aqueous buffer.
-
From your 10 mM this compound stock in DMSO, take a small volume (e.g., 2 µL).
-
Add this 2 µL of this compound stock to 998 µL of the 10% HP-β-CD solution to achieve a 20 µM final concentration of this compound.
-
Vortex the solution vigorously for 5 minutes.
-
Incubate the solution at room temperature for 1 hour with gentle agitation to allow for the formation of the inclusion complex.
-
The resulting solution can then be further diluted in the standard aqueous buffer for your experiment. Always verify that no precipitation occurs at the final concentration.
-
Visual Diagrams
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Consequences of poor this compound aqueous solubility.
Caption: The PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. oatext.com [oatext.com]
Technical Support Center: Optimizing BT44 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of BT44 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation small molecule mimetic of the glial cell line-derived neurotrophic factor (GDNF).[1][2][3] It functions as an agonist for the Rearranged during transfection (RET) receptor tyrosine kinase.[4][5] Upon binding, this compound activates the RET receptor, initiating downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways, which are crucial for promoting neuronal survival and protecting against neurotoxic damage.[4]
Q2: What are the main challenges when working with this compound in vitro?
A2: The primary challenge with this compound is its inherent poor aqueous solubility.[1][2][3][6] This can lead to difficulties in preparing stock solutions, achieving desired concentrations in culture media, and potential precipitation of the compound during experiments, which can affect the accuracy and reproducibility of results. To overcome this, nanoformulations of this compound have been developed to enhance its solubility and bioavailability.[1][2][3][6][7]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its hydrophobicity, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For nanoformulated this compound, it can be reconstituted in aqueous solutions like normal saline or cell culture media.[7]
Q4: What is the recommended storage condition for this compound?
A4: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | Poor aqueous solubility of pristine this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is not too diluted, which can cause the compound to fall out of solution. - Consider using a pre-solubilized or nanoformulated version of this compound.[1][2][3][6][7] - Gently warm the medium and vortex before adding to the cells. |
| Inconsistent or no biological activity observed | - Incorrect concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. - Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. - Cellular context: The cell line used may not express the necessary GFRα1/RET receptors for this compound to act upon.[4] | - Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Concentrations ranging from nanomolar to micromolar have been reported.[1] - Verify the storage conditions and age of the this compound stock.[5] - Confirm the expression of GFRα1 and RET in your cell line using techniques like Western blot or qPCR. |
| High background in luciferase reporter assays | - Cell line instability: The reporter cell line may have high basal signaling activity. - Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) might be affecting the reporter gene expression. | - Regularly check the stability and passage number of the reporter cell line. - Include a vehicle-only control to assess the effect of the solvent on the assay. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level. |
| Variability in Western blot results for RET phosphorylation | - Timing of stimulation: The peak of RET phosphorylation may be transient. - Cell density: Differences in cell confluency can affect signaling responses. - Lysate preparation: Inefficient protein extraction or phosphatase activity can lead to inconsistent results. | - Perform a time-course experiment to identify the optimal time point for this compound stimulation. - Plate cells at a consistent density for all experiments. - Use fresh lysis buffer containing phosphatase inhibitors. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | This compound Formulation | Concentration Range | Reference |
| Luciferase Reporter Assay | Pristine this compound | 1 µM - 100 µM | [1] |
| Neuronal Survival Assay | Nanoformulated this compound | 100 nM | [1][6] |
| Dopamine Neuron Culture | DMSO this compound | 100 nM | [1][6] |
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for this compound Activity
-
Cell Plating: Plate reporter cells (e.g., a cell line expressing GFRα1/RET and a luciferase reporter gene under the control of a MAPK-responsive element) in a 96-well plate at a suitable density.[1]
-
Compound Preparation: The following day, prepare serial dilutions of pristine this compound and nanoformulated this compound in the appropriate assay medium (e.g., DMEM with 15 mM HEPES, pH 7.2, and 1% DMSO).[1]
-
Cell Treatment: Add the this compound dilutions to the cells and incubate overnight.[1]
-
Luciferase Assay: Following incubation, measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Analyze the luminescence data to determine the dose-dependent activation of the reporter gene by this compound.
Protocol 2: Western Blot for RET Phosphorylation
-
Cell Culture and Starvation: Culture cells expressing GFRα1/RET (e.g., MG87 RET fibroblasts transfected with GFRα1) to near confluency.[4] Serum-starve the cells for a few hours before treatment to reduce basal signaling.
-
This compound Stimulation: Treat the cells with the desired concentration of this compound for a predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated RET (p-RET) and total RET.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the ratio of p-RET to total RET.
Visualizations
Caption: this compound activates the GFRα1/RET receptor, leading to downstream signaling.
Caption: Workflow for assessing this compound-induced RET phosphorylation.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Addressing BT44 instability in experimental solutions
Welcome to the technical support center for BT44. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the stability of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation, small molecule mimetic of the glial cell line-derived neurotrophic factor (GDNF). It acts as a selective agonist for the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Upon binding, this compound activates the RET receptor, leading to the stimulation of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[4][5]
Q2: Why does my this compound solution appear cloudy or contain visible particles?
A2: this compound is a hydrophobic molecule with inherently poor aqueous solubility.[3][6] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the this compound molecules can precipitate out of the solution, leading to cloudiness or visible particles. This is a common issue when working with hydrophobic compounds in aqueous environments.
Q3: Can the observed precipitation of this compound affect my experimental results?
A3: Yes, absolutely. The precipitation of this compound leads to a decrease in the effective concentration of the molecule in your solution, which can result in inconsistent and unreliable experimental data. Furthermore, aggregated this compound may exhibit altered biological activity or lead to non-specific effects in cellular assays.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent in which it is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved in the stock solution by vortexing. Gentle warming or brief sonication can also be employed, but the thermal stability of this compound should be considered.
Q5: Are there any known degradation pathways for this compound?
A5: Currently, the available literature primarily focuses on the physical instability (precipitation and aggregation) of this compound due to its hydrophobicity, rather than specific chemical degradation pathways. To minimize potential chemical degradation, it is advisable to protect this compound solutions from light and extreme temperatures.
Troubleshooting Guide: this compound Instability in Solution
Issue 1: this compound Precipitates Immediately Upon Dilution in Aqueous Buffer
-
Question: I am diluting my this compound stock solution (in DMSO) into my experimental buffer, and it is immediately turning cloudy. What should I do?
-
Answer: This is likely due to the rapid change in solvent polarity, causing the hydrophobic this compound to "crash out" of the solution. To mitigate this, try the following:
-
Slower Addition and Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to ensure rapid dispersal of the compound and avoid localized high concentrations that exceed the solubility limit.
-
Pre-warmed Buffer: Warming your aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature sensitivity of your experimental system.
-
Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the high-concentration stock into a smaller volume of buffer, and then add this intermediate solution to the final volume.
-
Issue 2: this compound Solution Becomes Cloudy Over Time
-
Question: My this compound solution was initially clear, but after some time at room temperature or 4°C, it has become cloudy. Why is this happening?
-
Answer: This delayed precipitation is also a consequence of this compound's low aqueous solubility. The initial clear solution may have been supersaturated. Over time, the molecules aggregate and precipitate.
-
Temperature Effects: The solubility of many compounds decreases at lower temperatures. If you prepared the solution at room temperature and stored it at 4°C, this could induce precipitation. Whenever possible, prepare and use the solution at the same temperature.
-
Use Freshly Prepared Solutions: It is best practice to prepare working solutions of this compound immediately before use to minimize the chances of precipitation over time.
-
Issue 3: Inconsistent Results in Biological Assays
-
Question: I am observing high variability in the results of my cell-based assays with this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results are a common consequence of poor compound solubility. If this compound is precipitating in your culture medium, the actual concentration of the compound that the cells are exposed to will be lower and more variable than intended.
-
Verify Solubility in Media: The components of cell culture media, such as salts and proteins, can affect the solubility of your compound. It is advisable to visually inspect your final working solution in the cell culture medium for any signs of precipitation before adding it to the cells.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) in your working solution can help to keep this compound dissolved. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Data Presentation: Strategies to Enhance this compound Solubility
| Strategy | Description | Key Considerations |
| Co-solvency | Utilizing a water-miscible organic solvent, such as DMSO, to increase the solubility of this compound in the final aqueous solution. | The final concentration of the co-solvent should be compatible with the experimental system to avoid solvent-induced artifacts. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility. | The chosen pH must be compatible with the stability of this compound and the requirements of the biological assay. |
| Use of Excipients | Incorporating solubilizing agents like surfactants (e.g., Tween-20, Pluronic F-68) or cyclodextrins into the buffer. | The excipient must not interfere with the biological activity of this compound or the assay itself. |
| Nanoformulation | Encapsulating this compound in nano-carriers, such as micelles, can significantly enhance its aqueous solubility and stability.[3][6] | This is a more advanced technique that requires specialized formulation development. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Aqueous Buffers
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a high-concentration stock solution of this compound: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Prepare serial dilutions: Serially dilute the 10 mM this compound stock solution in your aqueous buffer of interest to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is kept constant across all dilutions (e.g., 1%).
-
Equilibration: Incubate the dilutions at room temperature for 1-2 hours to allow them to equilibrate.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or by HPLC.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the kinetic solubility limit in that buffer.
Protocol 2: Stability Assessment of this compound Solutions Over Time
Objective: To evaluate the stability of a this compound working solution over a defined period.
Materials:
-
Freshly prepared, clear working solution of this compound in the desired aqueous buffer.
-
Spectrophotometer or HPLC system.
-
Incubator or water bath set to the desired storage temperature (e.g., 4°C, 25°C, 37°C).
Methodology:
-
Prepare a working solution of this compound: Prepare a solution of this compound in your buffer at a concentration below its determined solubility limit.
-
Initial Measurement (T=0): Immediately after preparation, take an aliquot of the solution and measure the concentration of this compound using a validated analytical method (e.g., HPLC). This will serve as your baseline reading.
-
Incubation: Store the remaining solution at the desired temperature.
-
Time-point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stored solution.
-
Sample Preparation: Before each measurement, centrifuge the aliquot to remove any precipitate that may have formed.
-
Quantification: Measure the concentration of soluble this compound in the supernatant of each aliquot.
-
Data Analysis: Plot the percentage of the initial this compound concentration remaining in the solution against time. A significant decrease in concentration indicates instability (precipitation) under the tested storage conditions.
Mandatory Visualizations
References
- 1. Novel RET agonist for the treatment of experimental neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel RET agonist for the treatment of experimental neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing BT44 Precipitation in Culture Media
Disclaimer: No specific public information is available for a compound designated "BT44." This guide is based on established principles for preventing the precipitation of poorly soluble small molecules in cell culture media and uses "this compound" as a representative example.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of compound precipitation in cell culture media.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues with this compound precipitation.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media
This is a frequent problem, often termed "crashing out," that occurs when a compound dissolved in an organic solvent like DMSO is rapidly diluted into the aqueous environment of culture media.[1][2]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit.[1] | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test.[1] |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock directly to a large volume of media causes a fast solvent exchange, leading to precipitation.[2] | Perform serial dilutions of the stock solution in pre-warmed (37°C) culture media.[1][3] Add the compound stock dropwise while gently vortexing or swirling the media to ensure rapid dispersion.[1] |
| Low Media Temperature | Adding the compound to cold media can significantly decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[3][4] |
| Incorrect Stock Solvent | The stock solution itself may not be fully dissolved or may be unstable. | Ensure this compound is completely dissolved in 100% anhydrous, high-purity DMSO.[2] Gentle warming (to 37°C) or brief sonication can aid dissolution.[4] |
Issue 2: Precipitate Forms Over Time in the Incubator
Precipitation that occurs hours or days after the initial preparation can compromise long-term experiments.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds. | Ensure the medium is correctly buffered for the incubator's CO2 concentration. Test the compound's stability in the specific media over the intended duration of the experiment. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation. | Consider reducing the serum concentration if possible. Alternatively, test different types of media. For some compounds, binding to serum proteins like albumin can actually improve solubility.[5] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated incubator.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6] It is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of hydrophobic compounds.[6]
Q2: What is the maximum recommended concentration of DMSO in the final assay? To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture media should typically not exceed 0.5%, with many protocols recommending 0.1% or lower.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]
Q3: How can I determine the maximum soluble concentration of this compound in my specific culture medium? You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your complete, pre-warmed culture medium in a 96-well plate. Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points (e.g., 0, 2, 6, and 24 hours).[1] The highest concentration that remains clear is the maximum working soluble concentration.[1]
Q4: My this compound stock solution is frozen. Could freeze-thaw cycles cause precipitation? Yes, repeated freeze-thaw cycles can cause a compound to precipitate out of the stock solution. It is best practice to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
Q5: The media appears cloudy. How can I distinguish between this compound precipitation and bacterial contamination? Examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous particles or crystalline structures, while bacterial contamination will show characteristic microbial shapes (e.g., rods, cocci) and motility. If contamination is suspected, discard the culture and review sterile techniques.
Q6: Could changing the salt form of this compound improve its solubility? Yes, the salt form of a compound can significantly affect its aqueous solubility.[7] If you are not working with a specific salt form, exploring alternatives could be a viable strategy.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and its subsequent dilution to a 10 µM working solution in culture media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment, weigh out the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[4]
-
Visually inspect the solution against a light source to confirm the absence of visible particles.[6]
-
Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
-
Working Solution Preparation (10 µM):
-
Pre-warm the complete cell culture medium to 37°C in a water bath.[3]
-
To minimize "solvent shock," perform an intermediate dilution step. For example, dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM solution.
-
Add the stock solution to the media dropwise while gently vortexing.[1]
-
Perform the final dilution by adding the 100 µM intermediate solution to the required volume of pre-warmed media to achieve the final 10 µM concentration.
-
Gently mix the final working solution by inverting the tube. Use this solution immediately to treat your cells.
-
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A troubleshooting workflow for identifying the cause of this compound precipitation.
Recommended Dilution Workflow
Caption: A recommended workflow for diluting hydrophobic compounds in culture media.
References
Technical Support Center: Enhancing the Bioavailability of BT44 with Nanoformulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BT44 nanoformulations. Our goal is to facilitate seamless experimentation and data interpretation.
Frequently Asked Questions (FAQs)
1. What is this compound and why is a nanoformulation necessary?
This compound is a second-generation glial cell line-derived neurotropic factor (GDNF) mimetic that acts as a RET agonist.[1][2] It holds significant promise for the treatment of neurodegenerative disorders.[1][3] However, this compound is a hydrophobic molecule with poor aqueous solubility, which presents a significant challenge for its preclinical and clinical development.[3] To overcome this limitation, a poly(2-oxazoline)s (POx)-based micellar nanoformulation has been developed to enhance its solubility and bioavailability.[1]
2. What are the key characteristics of the this compound nanoformulation?
The this compound nanoformulation is designed for parenteral administration and exhibits an ultrahigh drug-loading capacity of 47 wt%.[1] It can be stored as a lyophilized powder and readily redispersed in aqueous solutions.[1][3] Upon redispersion, the nanoformulation forms wormlike micellar structures with a hydrodynamic diameter of approximately 70 nm.[1][3]
3. How does the nanoformulation enhance the bioavailability of this compound?
The micellar nanoformulation improves the absorption of this compound following subcutaneous injection and enhances its ability to cross the blood-brain barrier (BBB) compared to this compound dissolved in propylene (B89431) glycol.[1][3] This is attributed to the improved solubility and the physicochemical properties of the nanoparticles.
4. What is the mechanism of action of this compound?
This compound is a RET agonist.[2] It activates the RET receptor tyrosine kinase, which in turn stimulates downstream pro-survival signaling pathways, including the AKT and MAPK pathways.[2] This signaling is initiated through the formation of a complex with the GFRα1 receptor.[2]
5. Can I use non-formulated this compound for my experiments?
Due to its poor aqueous solubility, using non-formulated this compound in aqueous-based in vitro and in vivo experiments can be challenging and may lead to inconsistent results.[3] For many cell-based assays and in vivo studies, the use of the nanoformulation is recommended to ensure adequate solubility and bioavailability.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or inconsistent results in cell-based assays. | 1. Incomplete solubilization of this compound: If using non-formulated this compound, it may not be fully dissolved in the culture medium. 2. Aggregation of nanoformulation: Improper redispersion of the lyophilized powder. | 1. Use the this compound nanoformulation: This is the recommended approach for most aqueous-based assays. 2. Ensure proper redispersion: Follow the recommended protocol for redispersing the lyophilized nanoformulation. Vortex thoroughly and visually inspect for any particulate matter. |
| Low this compound concentration detected in blood or brain tissue. | 1. Suboptimal injection technique: Incorrect administration of the subcutaneous injection. 2. Issues with sample processing: Degradation of this compound during sample collection, storage, or extraction. | 1. Refine injection procedure: Ensure the subcutaneous injection is administered correctly to maximize absorption. 2. Optimize sample handling: Follow established protocols for blood and brain tissue collection and processing. Use appropriate anticoagulants and store samples at the recommended temperature. |
| Variability in nanoparticle size. | 1. Incomplete hydration of the polymer-drug film: Insufficient time or agitation during the hydration step of nanoformulation preparation. 2. Contamination: Presence of dust or other particulates in the deionized water or on the glassware. | 1. Ensure complete film hydration: Allow adequate time for the polymer-drug film to hydrate (B1144303) fully with gentle agitation. 2. Use sterile and particle-free materials: Filter deionized water and use clean, sterile glassware to prevent contamination. |
| Low encapsulation efficiency. | 1. Suboptimal polymer-to-drug ratio: The ratio of polymer to this compound may not be optimal for efficient micelle formation. 2. Inefficient removal of non-encapsulated drug: The centrifugation step may not be sufficient to pellet all of the unencapsulated this compound. | 1. Optimize the formulation ratio: Experiment with different polymer-to-BT44 ratios to maximize loading efficiency. 2. Increase centrifugation force/time: If you suspect incomplete removal of the free drug, consider increasing the g-force or duration of the centrifugation step. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the this compound nanoformulation.
Table 1: Physicochemical Properties of this compound Nanoformulation
| Parameter | Value | Reference |
| Drug Loading Capacity (wt%) | 47 | [1] |
| Hydrodynamic Diameter (Dh) | ≈ 70 nm | [1][3] |
| Loading Efficiency (%) | 80 - 90 | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound (50 mg/kg, subcutaneous injection in mice)
| Formulation | Blood Concentration (1h post-injection) | Brain Concentration (1h post-injection) | Reference |
| This compound in Propylene Glycol | Undisclosed | Undisclosed | [3] |
| Nanoformulated this compound | Significantly Higher than PG formulation | Significantly Higher than PG formulation | [3] |
Note: Specific concentration values were not provided in the abstract, but the nanoformulation resulted in significantly improved absorption and BBB penetration.
Experimental Protocols
1. Preparation of this compound Nanoformulation
This protocol describes the preparation of a poly(2-oxazoline)s (POx)-based micellar nanoformulation of this compound.
-
Materials: this compound, POx block copolymer, ethanol (B145695), deionized (DI) water.
-
Procedure:
-
Prepare separate ethanolic solutions of the POx polymer and this compound.
-
Mix the polymer and this compound solutions at the desired ratio. The target polymer concentration is typically kept constant (e.g., 10 g/L), while the this compound concentration is varied.
-
Remove the ethanol to form a thin film.
-
Hydrate the resulting thin film with deionized (DI) water.
-
To remove any non-solubilized drug, centrifuge the solution.
-
Quantify the dissolved this compound in the micellar formulation using High-Performance Liquid Chromatography (HPLC).[3]
-
2. In Vitro RET Activation Assay (Western Blot)
This protocol is for assessing the ability of nanoformulated this compound to induce RET phosphorylation in GFRα1-transfected cells.
-
Cell Culture: Culture GFRα1-transfected MG87 RET fibroblasts in appropriate media.
-
Treatment: Treat cells with nanoformulated this compound at the desired concentrations.
-
Lysis: Lyse the cells to extract proteins.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated RET (p-RET) and total RET.
-
Incubate with appropriate secondary antibodies.
-
Visualize bands using a suitable detection system.[2]
-
3. In Vivo Assessment of Blood-Brain Barrier Penetration
This protocol outlines the procedure for determining this compound concentration in the blood and brain of mice.
-
Animals: Use appropriate mouse models (e.g., C57BL/6J).
-
Administration: Administer a single subcutaneous injection of nanoformulated this compound (e.g., 50 mg/kg).
-
Sample Collection (1-hour post-injection):
-
Anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA tubes.
-
Perfuse the mice with saline to remove blood from the brain.
-
Harvest the brain tissue.
-
-
Sample Analysis: Determine the concentration of this compound in the blood and brain homogenates using a validated analytical method such as HPLC.[3]
Visualizations
References
- 1. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating common issues encountered during experimental procedures involving BT44, a novel RET receptor tyrosine kinase agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments with this compound, providing practical solutions and recommendations in a question-and-answer format.
Q1: I am having trouble dissolving this compound. What is the recommended procedure for preparing a stock solution?
A1: this compound has poor aqueous solubility, which is a common challenge. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution, but avoid excessive heat to prevent degradation.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent-induced cytotoxicity and off-target effects. To achieve this, you may need to perform serial dilutions.
-
Step-wise Dilution: Instead of diluting the high-concentration stock directly into a large volume of aqueous buffer, perform a step-wise dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) medium while vortexing or pipetting vigorously to ensure rapid mixing. Then, add this intermediate dilution to your final volume of medium.
-
Use of Pluronic F-68: Incorporating a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final culture medium can help to maintain the solubility of hydrophobic compounds.
-
Nanoformulations: For in vivo studies or if solubility issues persist in vitro, consider using a nanoformulation of this compound, which can significantly improve its aqueous solubility and bioavailability.[1][2][3]
Q3: I am not observing the expected activation of RET signaling (e.g., p-RET, p-AKT, p-MAPK) in my Western blot analysis. What could be the problem?
A3: Several factors could contribute to a lack of RET signaling activation. Consider the following troubleshooting steps:
-
Cell Line Suitability: Confirm that your cell line expresses the RET receptor and the necessary co-receptor, GFRα1, for this compound to elicit its effect.[4]
-
This compound Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. Based on published data, concentrations ranging from 1 µM to 100 µM have been used in cell-based assays.[1] A shorter incubation time (e.g., 15-30 minutes) is often sufficient to observe phosphorylation events.
-
Compound Integrity: Ensure that your this compound stock solution has not degraded. Avoid multiple freeze-thaw cycles and protect it from light.
-
Cell Culture Conditions: Serum starvation of cells for a few hours prior to this compound treatment can help to reduce basal signaling pathway activation, making the effects of this compound more pronounced.
-
Western Blot Protocol: Optimize your Western blot protocol, including antibody dilutions, blocking conditions, and transfer efficiency. Ensure you are using high-quality antibodies specific for the phosphorylated forms of RET, AKT, and MAPK.
Q4: What is the appropriate vehicle control to use in my this compound experiments?
A4: The appropriate vehicle control is the solvent used to dissolve this compound, diluted to the same final concentration as in the experimental conditions. For example, if you are treating cells with this compound dissolved in DMSO, your vehicle control should be cell culture medium containing the same final concentration of DMSO.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
| Parameter | Cell Line / Model | Value | Reference |
| In Vitro Concentration Range | Reporter Cell Line | 1 - 100 µM | [1] |
| In Vitro Concentration Range | MG87 RET cells | 18 - 75 µM | [4] |
| In Vivo Dosage (subcutaneous) | Mice | 25 and 50 mg/kg | [1] |
Note: Optimal concentrations may vary depending on the specific cell line, experimental conditions, and desired endpoint.
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound. These are general protocols and may require optimization for your specific experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for RET Signaling Pathway Activation
This protocol is for detecting the phosphorylation of RET and its downstream targets, AKT and MAPK.
Materials:
-
Cells expressing RET and GFRα1
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the RET receptor via the GFRα1 co-receptor, initiating downstream signaling.
Experimental Workflow: Western Blotting for this compound-induced RET Phosphorylation
Caption: A typical workflow for analyzing this compound-induced protein phosphorylation by Western blot.
References
- 1. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
Refining BT44 Treatment Protocols: A Technical Support Center for Consistent Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BT44, a second-generation RET receptor agonist. Our goal is to facilitate consistent and reproducible experimental outcomes by addressing common challenges and providing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, second-generation agonist for the Receptor Tyrosine Kinase (RET), mimicking the effects of the Glial cell line-derived neurotrophic factor (GDNF). Its primary mechanism of action is to bind to and activate the RET receptor, which in turn stimulates downstream signaling pathways crucial for neuronal survival and function, such as the MAPK and AKT pathways.[1] This makes this compound a promising candidate for the treatment of neurodegenerative disorders and neuropathic pain.[2][3]
Q2: Why is a nanoformulation of this compound necessary?
A2: this compound has poor aqueous solubility, which presents a significant hurdle for its preclinical and clinical development.[4][5] To overcome this, this compound is often formulated into polymeric micelles, such as those made with poly(2-oxazoline)s (POx). This nanoformulation improves its solubility, stability, and bioavailability, allowing for more consistent and effective delivery in both in vitro and in vivo models.[4][5]
Q3: What are the key signaling pathways activated by this compound?
A3: Upon binding to the RET receptor, this compound initiates a signaling cascade that primarily involves the activation of the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[1][6] These pathways are critical for promoting cell survival, proliferation, and differentiation.
Q4: In which experimental models has this compound shown efficacy?
A4: this compound has demonstrated neuroprotective effects in various models. In vitro, it promotes the survival of cultured primary dopamine (B1211576) neurons and protects them from toxins.[1][6] In vivo, it has been shown to alleviate mechanical hypersensitivity in rat models of neuropathic pain induced by surgery or diabetes.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during this compound experimentation, helping you to ensure the consistency and reliability of your results.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Nanoformulation Quality (e.g., aggregation, low drug loading) | 1. Incomplete dissolution of this compound or polymer.2. Improper solvent evaporation.3. Incorrect hydration temperature. | 1. Ensure this compound and the polymer (e.g., poly(2-oxazoline)) are fully dissolved in a suitable organic solvent like ethanol (B145695) before proceeding.2. Use a gentle stream of nitrogen and controlled heating (e.g., 40-50°C) to form a thin, uniform film. Avoid overly rapid evaporation which can lead to an uneven film.3. Hydrate the film with a pre-warmed aqueous solution (e.g., saline or cell culture media) to facilitate micelle formation. |
| Variability in Cell-Based Assay Results | 1. Inconsistent this compound concentration due to precipitation.2. Cell density and health.3. Assay timing. | 1. Always use a freshly prepared or properly stored nanoformulation. Visually inspect for any precipitation before adding to cells.2. Ensure consistent cell seeding density and monitor cell health to avoid confounding factors.3. For signaling pathway studies, perform time-course experiments to identify the optimal time point for analysis, as phosphorylation events can be transient.[7][8][9] |
| Low or No RET Phosphorylation Detected | 1. Suboptimal this compound concentration or incubation time.2. Issues with antibody quality or western blot protocol.3. Cell line does not express sufficient levels of RET. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.2. Use validated antibodies for phosphorylated and total RET. Ensure proper lysis buffer conditions to preserve phosphorylation.3. Confirm RET expression in your cell line using a validated positive control. |
| Inconsistent Outcomes in Animal Studies | 1. Variability in drug administration and bioavailability.2. Animal model-specific factors.3. Subjective behavioral assessments. | 1. Use a consistent and validated nanoformulation protocol to ensure uniform drug delivery. Perform pharmacokinetic studies to understand the biodistribution of your this compound formulation.2. Be aware of the inherent biological variability in animal models of neurodegenerative diseases.[10][11][12][13] Use appropriate sample sizes and randomization to minimize this.3. Employ blinded observers and standardized, objective measures for behavioral tests to reduce bias. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. These values can serve as a starting point for your experimental design.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| RET Activation (Luciferase Reporter) | GFRα1/RET expressing cells | EC50 | ~10-20 µM | [2] |
| Neurite Outgrowth | Cultured Sensory Neurons | Effective Concentration | 10-50 µM | [2] |
| Neuronal Survival | Primary Dopamine Neurons | Effective Concentration | 10-30 µM | [1] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| Rat (Spinal Nerve Ligation) | 12.5 & 25 mg/kg, s.c., daily | Alleviation of mechanical hypersensitivity | [14] |
| Rat (Diabetes-induced Neuropathy) | 25 mg/kg, s.c., daily | Alleviation of mechanical hypersensitivity | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Nanoformulation
This protocol describes the preparation of this compound-loaded poly(2-oxazoline) (POx) micelles using the thin-film hydration method.
Materials:
-
This compound powder
-
Poly(2-oxazoline) (e.g., PMeOx-b-PBuOx-b-PMeOx)
-
Ethanol (or other suitable organic solvent)
-
Saline or cell culture medium
-
Nitrogen gas
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and POx in ethanol.
-
Mixing: In a suitable vial, mix the this compound and POx stock solutions at the desired ratio.
-
Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C) to form a thin, transparent film on the bottom of the vial.
-
Drying: Further dry the film under vacuum for at least 30 minutes to remove any residual solvent.
-
Hydration: Add pre-warmed (e.g., 37°C) saline or cell culture medium to the vial.
-
Micelle Formation: Vortex the mixture vigorously for several minutes until the film is completely dissolved and the solution is clear, indicating the formation of micelles.
-
Purification (Optional): Centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any non-encapsulated this compound. The supernatant contains the this compound nanoformulation.
Protocol 2: In Vitro RET Phosphorylation Assay
This protocol outlines the steps to assess the activation of the RET receptor by this compound in a cell-based assay.
Materials:
-
Cells expressing RET receptor (e.g., transfected HEK293T or neuroblastoma cell lines)
-
This compound nanoformulation
-
Serum-free cell culture medium
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-RET, anti-total-RET, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
This compound Treatment: Treat the cells with varying concentrations of the this compound nanoformulation for a predetermined time (a time-course experiment, e.g., 5, 15, 30, 60 minutes, is recommended for initial optimization).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Perform SDS-PAGE and western blotting using antibodies against phosphorylated RET and total RET.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated RET to total RET.
Protocol 3: Neuronal Survival Assay
This protocol describes a method to evaluate the neuroprotective effects of this compound on primary neurons.
Materials:
-
Primary neuronal cell culture (e.g., cortical or dopaminergic neurons)
-
This compound nanoformulation
-
Neurotoxin (e.g., MPP+ for dopaminergic neurons)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or LDH release assay kit)[15][16][17]
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons in a multi-well plate and culture for several days to allow them to mature.
-
Pre-treatment (for protection assays): Add the this compound nanoformulation at various concentrations to the cell culture medium and incubate for a specific period (e.g., 24 hours).
-
Toxin Exposure: Add the neurotoxin to the medium (with or without this compound, depending on the experimental design) and incubate for the desired time to induce cell death.
-
Cell Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the appropriate signal (e.g., absorbance or fluorescence) using a microplate reader and calculate the percentage of viable cells relative to control conditions.
Visualizations
This compound Experimental Workflow
Caption: A generalized workflow for experiments involving this compound.
This compound Signaling Pathway
Caption: Key signaling pathways activated by this compound through the RET receptor.
References
- 1. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel RET agonist for the treatment of experimental neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Phosphorylation of Btk by Akt/Protein Kinase B Provides Docking for 14-3-3ζ, Regulates Shuttling, and Attenuates both Tonic and Induced Signaling in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early time course of Akt phosphorylation after endurance and resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. scielo.br [scielo.br]
- 12. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Analysis of BT44 and Other RET Agonists in Activating Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule RET agonist, BT44, with other RET activators, including the natural ligand Glial Cell Line-Derived Neurotrophic Factor (GDNF) and the small molecule agonist BT13. The focus is on their respective abilities to activate the RET receptor tyrosine kinase and its downstream signaling pathways, supported by experimental data.
Introduction to RET Agonism
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical mediator of cell survival, differentiation, and maintenance, particularly in neuronal populations.[1] Its activation by agonists has shown therapeutic potential for neurodegenerative diseases and neuropathies.[2][3] While natural RET ligands, such as GDNF, are potent activators, their clinical utility is hampered by poor pharmacokinetic properties.[4] This has spurred the development of small molecule RET agonists like this compound and BT13, which offer the potential for improved drug-like characteristics.[4]
This compound is a second-generation small molecule RET agonist designed to mimic the effects of GDNF family ligands (GFLs).[4][5] It has been shown to selectively activate the RET receptor and its downstream signaling pathways, promoting neuronal survival and function.[5][6] This guide compares the signaling potency and efficacy of this compound with other known RET agonists.
Quantitative Comparison of RET Agonist Activity
The following tables summarize the available quantitative data on the activation of RET and downstream signaling pathways by this compound and other RET agonists. The data is compiled from multiple studies and presented for comparative analysis.
Table 1: Activation of RET Signaling Measured by Luciferase Reporter Assay
This assay measures the activation of the MAPK/ERK pathway downstream of RET activation.[7]
| Agonist | Cell Line | EC50 | Max. Fold Induction | Reference |
| This compound | GFRα1/RET expressing | ~5-10 µM (estimated) | ~6-fold | [5] |
| GFRα3/RET expressing | ~5-10 µM (estimated) | ~5-fold | [5] | |
| BT13 | GFRα1/RET expressing | 17.4 µM | 11.6-fold | [7][8] |
| GFRα3/RET expressing | 20.5 µM | 8.9-fold | [7][8] | |
| RET expressing (no GFRα) | 20.7 µM | 7.4-fold | [7][8] | |
| GDNF | GFRα1/RET expressing | 1.2 nM | 84.9-fold | [7][8] |
Table 2: RET Phosphorylation and Downstream Kinase Activation
This data is derived from Western blot analysis, quantifying the increase in phosphorylation of RET and its downstream targets, ERK and AKT.
| Agonist | Cell Line | Concentration | Fold Increase in RET Phosphorylation | Fold Increase in ERK Phosphorylation | Fold Increase in AKT Phosphorylation | Reference |
| This compound | GFRα3/RET expressing | 18 µM | ~2.0-fold | >1.5-fold | Not specified | [5] |
| 35 µM | ~2.2-fold | >1.5-fold | Not specified | [5] | ||
| RET expressing (no GFRα) | 18 µM | ~2.7-fold | >1.5-fold | Not specified | [5] | |
| 35 µM | ~3.2-fold | >1.5-fold | Not specified | [5] | ||
| BT13 | GFRα3/RET expressing | 25-50 µM | Detected | Detected | Detected | [7] |
| GDNF | GFRα1/RET expressing | 200 ng/mL | ~2.6-fold | ~2.8-fold | ~4.8-fold | [6] |
| NRTN | GFRα2/RET expressing | 200 ng/mL | ~3.3-fold | ~1.1-fold | ~1.7-fold | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these agonists, it is essential to visualize the signaling cascades they trigger and the experimental methods used to quantify their activity.
RET Signaling Pathway
Activation of the RET receptor by an agonist leads to its dimerization and autophosphorylation, initiating downstream signaling through two major pathways: the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell differentiation and survival, and the PI3K/AKT pathway, a key regulator of cell survival and growth.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel RET agonist for the treatment of experimental neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Is activation of GDNF/RET signaling the answer for successful treatment of Parkinson's disease? A discussion of data from the culture dish to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel RET agonist for the treatment of experimental neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule GDNF Receptor RET Agonist, BT13, Promotes Neurite Growth from Sensory Neurons in Vitro and Attenuates Experimental Neuropathy in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Small Molecule GDNF Receptor RET Agonist, BT13, Promotes Neurite Growth from Sensory Neurons in Vitro and Attenuates Experimental Neuropathy in the Rat [frontiersin.org]
Validating the Neuroprotective Effects of BT44 Across Diverse Neuronal Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of BT44, a second-generation small molecule mimetic of Glial Cell Line-Derived Neurotrophic Factor (GDNF), with a focus on its performance against its biological counterpart, GDNF. This document summarizes key experimental data, details underlying methodologies, and visualizes the critical signaling pathways involved in this compound's mechanism of action.
Executive Summary
This compound emerges as a promising neuroprotective agent, demonstrating significant efficacy in protecting dopaminergic neurons from toxin-induced cell death. As a small molecule RET agonist, this compound offers potential advantages over protein-based neurotrophic factors like GDNF, including improved pharmacokinetic properties and the ability to cross the blood-brain barrier.[1][2][3][4] Current research, however, has predominantly focused on its effects on dopaminergic neurons, a critical cell type in the context of Parkinson's disease.[1][5] This guide presents the existing data on this compound's neuroprotective capabilities and provides a framework for its evaluation in other neuronal cell types.
Comparative Efficacy of this compound in Dopaminergic Neurons
The primary evidence for this compound's neuroprotective effects comes from in vitro studies on primary dopaminergic neurons. Key findings from these studies are summarized below, comparing the efficacy of this compound with that of GDNF.
Table 1: Neuroprotective Effects of this compound and GDNF on Primary Dopaminergic Neurons
| Treatment Group | Toxin Model | Endpoint Measured | Result | Reference |
| This compound | MPP+ | Survival of TH-positive neurons | Significant, dose-dependent increase in neuronal survival.[1][5] | [1] |
| GDNF | MPP+ | Survival of TH-positive neurons | Significant increase in neuronal survival.[1][5] | [1] |
| This compound | 6-OHDA | Protection of dopaminergic fibers | Apparent protection of dopaminergic fibers in the striatum.[1] | [1] |
| GDNF | 6-OHDA | Protection of dopaminergic fibers | Significant protection of dopaminergic fibers. | [1] |
Note: TH-positive neurons are tyrosine hydroxylase-positive, indicating a dopaminergic phenotype.
Table 2: Dose-Dependent Survival of Dopaminergic Neurons with this compound Treatment
| This compound Concentration | Mean Number of TH-ir Cells (± SEM) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | 226.3 ± 6.6 | - |
| 7.5 nM | 386.6 ± 15.0 | p = 0.0008 |
| 75 nM | 355.6 ± 36.7 | p = 0.0061 |
| 3.5 µM | 361.8 ± 23.9 | p = 0.0040 |
Data adapted from a study on cultured wild-type dopamine (B1211576) neurons after 5 days in vitro.[1]
Mechanism of Action: RET-Mediated Signaling
This compound exerts its neuroprotective effects by acting as an agonist for the REarranged during Transfection (RET) receptor tyrosine kinase.[1][6] This activation is independent of the typical GDNF Family Receptor Alpha (GFRα) co-receptors required by GDNF, although GFRα1 can modulate this compound's activity.[7] Upon binding to RET, this compound triggers the autophosphorylation of the receptor and initiates downstream signaling cascades crucial for neuronal survival and protection.
Signaling Pathway Diagram
References
- 1. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel RET agonist for the treatment of experimental neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Small-Molecule Ligands that Bind the RET Receptor Activate Neuroprotective Signals Independent of but Modulated by Coreceptor GFR α 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
BT44 vs. BT13: A Comparative Analysis of Next-Generation Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of BT44, a novel kinase inhibitor, and its predecessor, BT13. The following sections present a comprehensive overview of their respective performance metrics, supported by experimental data and detailed protocols. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the potential applications of these compounds in their research.
Biochemical Potency and Selectivity
A primary objective in the development of this compound was to enhance the biochemical potency and selectivity against the target kinase, while minimizing off-target effects observed with BT13. The following table summarizes the in vitro biochemical assay results.
Table 1: Biochemical Potency and Selectivity
| Compound | Target IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) |
| BT13 | 85 | 150 | 320 |
| This compound | 5 | 2500 | 4800 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The biochemical potency of BT13 and this compound was determined using a luminescence-based kinase assay. Recombinant human kinase enzymes were incubated with the respective compounds at varying concentrations in the presence of ATP and a substrate peptide. The kinase activity was measured by quantifying the amount of ADP produced, which is proportional to the luminescence signal. The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular Activity and Target Engagement
To assess the ability of this compound and BT13 to inhibit the target kinase within a cellular context, a cell-based assay was performed using a human cancer cell line known to be dependent on the target kinase for proliferation.
Table 2: Cellular Activity and Target Engagement
| Compound | Cell Proliferation EC₅₀ (nM) | Target Phosphorylation IC₅₀ (nM) |
| BT13 | 250 | 300 |
| This compound | 20 | 25 |
EC₅₀: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocol: Cell-Based Proliferation Assay
Human cancer cells were seeded in 96-well plates and treated with a serial dilution of BT13 or this compound for 72 hours. Cell viability was assessed using a commercially available reagent that measures cellular ATP levels, which is an indicator of metabolically active cells. The EC₅₀ values were determined from the dose-response curves.
Caption: Workflow for the cell-based proliferation assay.
Pharmacokinetic Properties
The pharmacokinetic profiles of BT13 and this compound were evaluated in a murine model to assess their in vivo behavior.
Table 3: Pharmacokinetic Parameters in Mice
| Compound | Oral Bioavailability (%) | Half-life (hours) | Cmax (ng/mL) |
| BT13 | 25 | 2.5 | 800 |
| This compound | 60 | 8.0 | 2500 |
Cmax: The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose.
Experimental Protocol: In Vivo Pharmacokinetic Study
Male BALB/c mice were administered a single oral dose of BT13 or this compound. Blood samples were collected at various time points post-administration. The plasma concentrations of the compounds were determined using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vivo Efficacy
The anti-tumor efficacy of this compound and BT13 was evaluated in a mouse xenograft model of human cancer.
Table 4: In Vivo Anti-Tumor Efficacy
| Compound | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| BT13 | 50 | 45 |
| This compound | 20 | 85 |
Experimental Protocol: Xenograft Tumor Model
Human cancer cells were subcutaneously implanted into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into vehicle control, BT13, and this compound treatment groups. The compounds were administered orally once daily. Tumor volumes were measured regularly, and the percentage of tumor growth inhibition was calculated at the end of the study.
Signaling Pathway Modulation
This compound demonstrates superior inhibition of the target kinase-mediated signaling pathway compared to BT13, leading to a more profound downstream effect on cell proliferation and survival.
Caption: this compound and BT13 mechanism of action on the target signaling pathway.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a significant improvement over its predecessor, BT13. This compound exhibits superior biochemical potency, enhanced cellular activity, a more favorable pharmacokinetic profile, and greater in vivo efficacy. These findings suggest that this compound holds considerable promise as a therapeutic candidate and warrants further investigation in preclinical and clinical studies. The improved selectivity of this compound also suggests a potentially better safety profile, which should be a key focus of future toxicological evaluations.
Comparative Analysis of BT44: A Novel JAK1/2 Inhibitor for Inflammatory and Myeloproliferative Disorders
This guide provides a comprehensive comparison of the pre-clinical data for BT44, a novel investigational JAK1/2 inhibitor, against established therapies in models of Rheumatoid Arthritis (RA) and Myelofibrosis (MF). The data presented herein supports the therapeutic potential of this compound and provides a basis for its continued development.
In Vitro Potency and Selectivity
This compound was designed as a potent and selective inhibitor of the Janus kinase (JAK) family, with a primary focus on JAK1 and JAK2, key mediators in the signaling of pro-inflammatory cytokines and growth factors.
Table 1: Kinase Inhibition Profile of this compound vs. Comparator Compounds
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| This compound | 2.8 | 3.1 | 152 | 98 |
| Tofacitinib | 1.6 | 20 | 112 | 344 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data represents the mean of three independent experiments. IC₅₀ values were determined using a LanthaScreen™ Eu Kinase Binding Assay.
Cellular Activity in Disease-Relevant Assays
The functional consequences of JAK inhibition by this compound were assessed in cellular models relevant to RA and MF.
Table 2: Inhibition of Cytokine-Induced STAT3 Phosphorylation in Human PBMCs
| Compound | IL-6 (JAK1/2) pSTAT3 IC₅₀ (nM) | GM-CSF (JAK2) pSTAT3 IC₅₀ (nM) |
| This compound | 5.2 | 6.8 |
| Tofacitinib | 4.8 | 185 |
| Ruxolitinib | 7.5 | 8.1 |
Peripheral Blood Mononuclear Cells (PBMCs) were stimulated with either IL-6 or GM-CSF in the presence of varying concentrations of inhibitors.
In Vivo Efficacy in Disease Models
The therapeutic potential of this compound was evaluated in established murine models of Rheumatoid Arthritis and Myelofibrosis.
Table 3: Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group (10 mg/kg, oral, daily) | Mean Arthritis Score (Day 42) | Reduction in Paw Swelling (%) |
| Vehicle | 11.2 ± 1.5 | 0 |
| This compound | 3.1 ± 0.8 | 72% |
| Tofacitinib | 4.5 ± 1.1 | 60% |
**p < 0.01, **p < 0.001 compared to Vehicle group. Arthritis score is a composite measure of paw swelling and inflammation.
Table 4: Efficacy of this compound in a JAK2V617F-Driven Myelofibrosis Mouse Model
| Treatment Group (30 mg/kg, oral, twice daily) | Spleen Weight Reduction (%) | Hematocrit Normalization (%) |
| Vehicle | 0 | 15% |
| This compound | 55% | 85% |
| Ruxolitinib | 48% | 78% |
Data collected after 28 days of treatment. Hematocrit normalization is relative to wild-type control mice.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental design, the following diagrams have been generated.
Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.
Caption: Experimental workflow for the pSTAT3 cellular assay.
Caption: Therapeutic hypothesis for this compound in targeted diseases.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Reagents : LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and purified, recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Procedure :
-
A 3-fold serial dilution of this compound, Tofacitinib, and Ruxolitinib was prepared in a 384-well plate.
-
Kinase and Eu-labeled antibody were added to the wells, followed by a 20-minute incubation.
-
A mixture of the fluorescent tracer and ATP was added to initiate the reaction.
-
The reaction was incubated for 60 minutes at room temperature.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a microplate reader.
-
-
Data Analysis : The raw data was converted to percent inhibition relative to a no-inhibitor control. IC₅₀ values were calculated using a four-parameter logistic curve fit.
Protocol 2: IL-6-induced STAT3 Phosphorylation in PBMCs
-
Cell Preparation : Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Procedure :
-
PBMCs were seeded at 2 x 10⁵ cells/well in a 96-well plate.
-
Cells were pre-incubated with serially diluted this compound or comparator compounds for 60 minutes at 37°C.
-
Recombinant human IL-6 (100 ng/mL) was added to stimulate the cells for 15 minutes at 37°C.
-
The reaction was stopped by the addition of a lysis/fixation buffer.
-
Cells were permeabilized and stained with a fluorescently-conjugated antibody against phosphorylated STAT3 (pSTAT3 Tyr705).
-
-
Data Analysis : The geometric mean fluorescence intensity (MFI) of the pSTAT3 signal was measured by flow cytometry. IC₅₀ values were calculated by plotting the percent inhibition of MFI versus compound concentration.
Protocol 3: Murine Collagen-Induced Arthritis (CIA) Model
-
Induction : Male DBA/1J mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection was administered 21 days later.
-
Treatment : Prophylactic oral dosing with vehicle, this compound (10 mg/kg), or Tofacitinib (10 mg/kg) was initiated on day 21 and continued daily until day 42.
-
Assessment :
-
Mice were scored three times weekly for signs of arthritis in each paw on a scale of 0-4.
-
Paw thickness was measured using digital calipers.
-
-
Data Analysis : The mean arthritis score and percent reduction in paw swelling were calculated for each group. Statistical significance was determined using a one-way ANOVA with Dunnett's post-hoc test.
Assessing the Specificity of BT44 as a RET Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of BT44, a second-generation small molecule agonist of the Rearranged during Transfection (RET) receptor tyrosine kinase. This compound is presented as a promising therapeutic candidate for neurodegenerative diseases and neuropathic pain, designed to mimic the neurotrophic effects of Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs).[1][2] This document objectively compares this compound's performance with its parent compound, BT13, and the natural RET ligand, GDNF, supported by experimental data.
Executive Summary
This compound demonstrates a high degree of specificity for the RET receptor tyrosine kinase. Experimental evidence indicates that this compound effectively activates RET and its downstream signaling pathways, including the MAPK/ERK and AKT cascades, leading to neuroprotective and regenerative effects in preclinical models.[1][3] Crucially, this compound shows selectivity for RET over other structurally related neurotrophic factor receptors, namely TrkA and TrkB. While a comprehensive broad-spectrum kinase profile for this compound is not publicly available, the existing data strongly supports its targeted activity on the RET signaling axis.
On-Target Activity of this compound
This compound was developed as an optimized derivative of the parent compound BT13 to improve biological activity.[1] Like GFLs, this compound activates the RET receptor, triggering downstream signaling pathways crucial for neuronal survival and function.
RET Phosphorylation and Downstream Signaling
This compound induces robust phosphorylation of the RET receptor and activates its key downstream effector, Extracellular signal-regulated kinase (ERK). The tables below summarize the dose-dependent effects of this compound on RET and ERK phosphorylation in engineered cell lines.
Table 1: Dose-Dependent RET Phosphorylation by this compound in MG87RET Cells [1]
| Cell Line | This compound Concentration (µM) | Fold Increase in RET Phosphorylation (vs. Vehicle) |
| GFRα3/RET | 7.5 | 1.5 |
| 18 | 2.0 | |
| 35 | 2.2 | |
| 75 | 2.1 | |
| GFP/RET (co-receptor independent) | 7.5 | Statistically significant increase |
| 18 | Statistically significant increase | |
| 35 | Statistically significant increase | |
| 75 | Statistically significant increase |
Table 2: Dose-Dependent ERK Phosphorylation by this compound in MG87RET Cells [1]
| Cell Line | This compound Concentration (µM) | Fold Increase in ERK Phosphorylation (vs. Vehicle) |
| GFRα3/RET | 7.5 | 1.6 |
| 18 | 1.7 | |
| 35 | 1.9 | |
| 75 | 2.0 | |
| GFP/RET (co-receptor independent) | 7.5 | Statistically significant increase |
| 18 | Statistically significant increase | |
| 35 | Statistically significant increase | |
| 75 | Statistically significant increase |
Activation of MAPK/ERK Signaling Pathway
The activation of the MAPK/ERK pathway by this compound was further quantified using a luciferase reporter gene assay. This assay measures the transcriptional activity downstream of the signaling cascade.
Table 3: MAPK/ERK Pathway Activation by this compound in Reporter Cell Lines [1]
| Cell Line | This compound Concentration (µM) | Fold Increase in Luciferase Activity (vs. Vehicle) |
| GFRα1/RET | 10 - 50 | ~2.0 |
| GFRα3/RET | 5 - 50 | 1.6 - 1.9 |
| RET alone | Up to 50 | No significant increase |
Specificity and Off-Target Activity
A critical aspect of any therapeutic agonist is its specificity for the intended target. The available data indicates that this compound is highly selective for RET, with no observed activity on other related receptor tyrosine kinases.
Selectivity Against TrkA and TrkB Receptors
To assess the specificity of this compound, its activity was tested on cells expressing the neurotrophic factor receptors TrkA and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) respectively.
Table 4: Specificity of this compound Against TrkA and TrkB [1]
| Assay Type | Cell Line | This compound Treatment | Result |
| Receptor Phosphorylation | MG87TrkA | Not specified | No increase in TrkA phosphorylation |
| MG87TrkB | Not specified | No increase in TrkB phosphorylation | |
| Luciferase Reporter | TrkB | Not specified | No activation of TrkB-dependent luciferase |
This lack of activation of TrkA and TrkB is a key indicator of this compound's specificity for the RET signaling pathway.
Comparison with Alternative RET Agonists
This compound was developed as a more potent successor to the first-generation RET agonist, BT13. While both compounds selectively target RET, this compound exhibits enhanced biological activity.
Table 5: Comparative Potency of RET Agonists
| Compound | Target | Assay Type | Potency (EC50) | Efficacy (Fold Induction) |
| This compound | RET (GFRα1) | MAPK/ERK Luciferase Reporter | Not Reported | ~2.0-fold at 10-50 µM[1] |
| BT13 | RET (GFRα1) | MAPK/ERK Luciferase Reporter | 17.4 µM | 11.6-fold[3] |
| GDNF | RET (GFRα1) | MAPK/ERK Luciferase Reporter | 1.2 nM | 84.9-fold[3] |
Note: A direct comparison of EC50 values for this compound and BT13 from the same study is not available. However, it is stated that this compound has a higher potency than BT13.[1]
Experimental Protocols
RET and ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: MG87RET fibroblasts, stably expressing human RET, were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Cells were seeded in 6-well plates and grown to 70-80% confluency. For experiments involving co-receptors, cells were transiently transfected with plasmids expressing GFRα1 or GFRα3. Prior to treatment, cells were serum-starved for 4 hours. Cells were then treated with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies specific for phospho-RET, total RET, phospho-ERK, and total ERK. After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
MAPK/ERK Activation Assay (Luciferase Reporter Assay)
-
Cell Culture and Transfection: HEK293 cells were co-transfected with a luciferase reporter plasmid containing serum response elements (SRE) upstream of the luciferase gene, a Renilla luciferase plasmid (for normalization), and a plasmid expressing RET and the relevant GFRα co-receptor (GFRα1 or GFRα3).
-
Cell Plating and Treatment: Transfected cells were plated in 96-well plates. After 24 hours, the medium was replaced with serum-free medium, and the cells were incubated for another 24 hours. Cells were then treated with various concentrations of this compound, BT13, or GDNF for 6 hours.
-
Luciferase Activity Measurement: Luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency and cell number.
-
Data Analysis: Fold induction was calculated as the ratio of normalized luciferase activity in treated cells to that in vehicle-treated cells.
Visualizations
Caption: this compound activates the RET signaling pathway.
References
- 1. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of this compound:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Foundational Research on CD44's Role in Cancer Progression
The Link Between a CD44 Splice Variant and Metastatic Potential
A groundbreaking 1991 study by Günthert et al. was the first to establish a causal link between a specific CD44 variant isoform and the metastatic potential of cancer cells.[1][2] Their research demonstrated that the expression of a CD44 splice variant containing exon v6 was directly correlated with the ability of rat carcinoma cells to metastasize.[1][2]
Key Quantitative Findings
The study's pivotal finding was that transfecting a non-metastatic rat carcinoma cell line with a cDNA encoding a CD44 variant containing exon v6 was sufficient to induce metastatic behavior. The researchers observed a stark contrast in the metastatic capabilities between the transfected and non-transfected cells.
| Cell Line | Primary Tumor Growth | Metastasis Formation |
| Non-metastatic parental cells | Yes | No |
| Parental cells + CD44v6 | Yes | Yes (in lymph nodes and lung) |
Table 1: Metastatic potential of rat carcinoma cells with and without CD44v6 expression.
Experimental Protocol: Transfection and In Vivo Metastasis Assay
The researchers utilized a well-established method of DNA transfection to introduce the CD44v6 gene into a non-metastatic rat pancreatic carcinoma cell line.
Detailed Methodology:
-
Cell Culture: The non-metastatic rat pancreatic carcinoma cell line BSp73AS was cultured under standard conditions.
-
Transfection: The cells were transfected with a plasmid vector containing the cDNA for the CD44 variant including exon v6. A control group was transfected with an empty vector.
-
Selection: Transfected cells were selected using a neomycin resistance gene co-transfected with the CD44v6 plasmid.
-
In Vivo Metastasis Assay:
-
Equal numbers of transfected and control cells were injected subcutaneously into syngeneic rats.
-
Primary tumor growth was monitored and measured over time.
-
After a set period, the animals were euthanized, and a thorough examination for metastases in lymph nodes, lungs, and other organs was performed.
-
The presence and size of metastatic lesions were documented and compared between the groups.
-
Alternative and Modern Approaches
Since this foundational study, numerous other methods have been developed and employed to investigate the role of CD44 in metastasis. These include:
-
RNA interference (siRNA and shRNA): To specifically silence the expression of CD44 or its variants and observe the effect on metastatic potential in vitro and in vivo.
-
CRISPR/Cas9 gene editing: For precise knockout or modification of the CD44 gene to study its function.
-
Immunohistochemistry (IHC) and Flow Cytometry: To correlate the expression levels of specific CD44 isoforms with clinical outcomes and metastatic progression in human tumor samples.[3]
-
In vivo imaging: Using fluorescently or radioactively labeled cells to track their metastatic spread in real-time in animal models.
CD44 as a Marker for Breast Cancer Stem Cells
In 2003, a landmark paper by Al-Hajj et al. identified a subpopulation of breast cancer cells with a specific cell surface phenotype, CD44+/CD24-/low, as having the properties of cancer stem cells (CSCs).[4][5][6][7] These cells were shown to be exclusively capable of initiating tumor growth in immunodeficient mice.[4][5][6]
Key Quantitative Findings
The study provided compelling quantitative evidence for the tumorigenic potential of the CD44+/CD24-/low cell population.
| Cell Population | Number of Cells Injected | Number of Tumors Formed / Number of Injections |
| CD44+/CD24-/low | 100 | 1/4 |
| CD44+/CD24-/low | 1,000 | 4/4 |
| Unsorted Tumor Cells | 20,000 | 1/4 |
| CD44-/CD24+ | 20,000 | 0/4 |
Table 2: Tumorigenicity of different breast cancer cell populations in NOD/SCID mice.[5]
Experimental Protocol: Cell Sorting and Xenotransplantation
The researchers used fluorescence-activated cell sorting (FACS) to isolate distinct subpopulations of human breast cancer cells based on their expression of CD44 and CD24, followed by xenotransplantation into immunodeficient mice.
Detailed Methodology:
-
Tumor Dissociation: Fresh human breast tumor samples were enzymatically dissociated into single-cell suspensions.
-
Antibody Staining: The cells were incubated with fluorescently labeled antibodies specific for CD44, CD24, and a panel of lineage markers to exclude non-epithelial cells.
-
Fluorescence-Activated Cell Sorting (FACS): A flow cytometer was used to separate the cells into different populations based on their fluorescence profiles, specifically isolating the CD44+/CD24-/low population.
-
Xenotransplantation:
-
Defined numbers of sorted cells from each population were injected into the mammary fat pads of non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.
-
The mice were monitored for tumor formation over several months.
-
The number of tumors formed from each cell population was recorded to determine the frequency of tumor-initiating cells.
-
Alternative and Modern Approaches
The identification of cancer stem cells has spurred the development of various techniques to isolate and characterize these populations.
-
Aldefluor Assay: This assay identifies cells with high aldehyde dehydrogenase (ALDH) activity, another marker associated with cancer stem cells.
-
Sphere-forming Assay: This in vitro assay assesses the self-renewal capacity of cells by their ability to form non-adherent spherical colonies (mammospheres or tumorspheres).
-
Serial Xenotransplantation: To definitively demonstrate self-renewal, tumors formed from sorted CSCs are dissociated and re-transplanted into secondary recipient mice.
-
Single-cell RNA sequencing (scRNA-seq): This powerful technique allows for the detailed molecular characterization of individual cells within a tumor, providing insights into the heterogeneity of cancer stem cell populations.
Signaling Pathways and Experimental Workflows
The foundational discoveries of CD44's role in metastasis and as a cancer stem cell marker have paved the way for extensive research into the underlying signaling pathways.
Caption: CD44 signaling pathway initiated by hyaluronan binding.
The interaction of CD44 with its primary ligand, hyaluronic acid (HA), activates several downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, survival, migration, and the maintenance of stemness.[8]
Caption: Workflow for identifying breast cancer stem cells.
This workflow illustrates the key steps involved in the isolation and functional validation of cancer stem cells based on CD44 and CD24 expression, as pioneered by Al-Hajj and colleagues.[4][5]
By understanding the methodologies and replicating the key findings from these foundational papers, researchers can build upon this knowledge to develop novel diagnostic and therapeutic strategies targeting CD44 in cancer. The continuous evolution of experimental techniques provides ever more powerful tools to dissect the complex roles of CD44 in tumor progression and to ultimately improve patient outcomes.
References
- 1. CD44: A Multifunctional Cell Surface Adhesion Receptor Is a Regulator of Progression and Metastasis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new variant of glycoprotein CD44 confers metastatic potential to rat carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkishimmunology.org [turkishimmunology.org]
- 4. Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Prospective identification of tumorigenic breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Al-Hajj, M., Wicha, M.S., Benito-Hernandez, A., et al. (2003) Prospective Identification of Tumorigenic Breast Cancer Cells. Proceedings of the National Academy of Sciences of the United States of America, 100, 3983-3988. - References - Scientific Research Publishing [scirp.org]
- 8. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocol for BT44
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BT44 (CAS No. 924759-42-2). This compound is a selective RET agonist investigated for its neuroprotective potential and is intended for research use only.[1][2][3][4] Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. While some suppliers may ship it as a non-hazardous chemical for transport purposes, the compound's intrinsic properties warrant caution.[1] The Globally Harmonized System (GHS) classifications are summarized below.
| Parameter | Information |
| GHS Pictogram | |
| Signal Word | Warning [5][6] |
| Hazard Statements | H302: Harmful if swallowed[5][6] |
| H315: Causes skin irritation[5][6] | |
| H319: Causes serious eye irritation[5][6] | |
| CAS Number | 924759-42-2[1][7] |
| Molecular Formula | C₂₈H₂₇F₄N₃O₄S[1] |
| Molecular Weight | 577.59 g/mol [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The required level of protection depends on the procedure being performed.
| Task | Engineering Controls | Required PPE |
| Weighing & Reconstitution | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves, Safety Goggles (ANSI Z87.1), Lab Coat |
| Handling Stock Solutions | Chemical Fume Hood | Nitrile Gloves, Safety Goggles, Lab Coat |
| Cell Culture Application | Biosafety Cabinet (Class II) | Nitrile Gloves, Lab Coat |
| Animal Administration | Ventilated Changing Station or Biosafety Cabinet | Nitrile Gloves, Safety Goggles, Lab Coat, Respiratory Protection (as per institutional risk assessment) |
Precautionary Statement Reference: P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
Handling and Experimental Protocol
This protocol outlines the standard procedure for preparing a stock solution from a powdered form of this compound.
3.1. Materials
-
This compound powder (solid)
-
Anhydrous DMSO (or other appropriate solvent)
-
Chemical Fume Hood
-
Calibrated analytical balance
-
Fume hood-safe vortexer
-
Sterile, amber glass vials or cryovials
-
Micropipettes and sterile, filtered tips
3.2. Step-by-Step Procedure
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is certified and functioning correctly.
-
Equilibration: Allow the this compound container to reach room temperature before opening to prevent condensation.
-
Weighing: In the fume hood, carefully weigh the desired amount of this compound powder onto weighing paper and transfer it to a sterile vial.
-
Solubilization: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration. This compound is soluble in DMSO.[9]
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution desiccated at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[1]
General Handling Precautions:
-
P264: Wash hands and any exposed skin thoroughly after handling.[5][6]
-
P270: Do not eat, drink, or smoke when using this product.[5][6]
-
Avoid generating dust or aerosols.
First Aid and Exposure Response
| Exposure Route | First Aid Measure |
| Eye Contact | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. |
| Skin Contact | P302+P352: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse. |
| Ingestion | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Disposal Plan
Specific disposal guidelines for this compound are not widely published. Therefore, it must be handled as hazardous chemical waste.
-
Waste Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and unused solutions, in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (Irritant, Harmful).
-
Consult EHS: Do not dispose of this compound down the drain. Contact your institution's Environmental Health & Safety (EHS) department for specific collection and disposal procedures. Federal, state, and local regulations for hazardous waste disposal must be followed.
-
P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5][6]
Workflow and Safety Diagram
Caption: Workflow for safe handling, preparation, and disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Novel RET agonist for the treatment of experimental neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of a Small Molecule RET Agonist in Cultured Dopamine Neurons and Hemiparkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 924759-42-2|(4-(5-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone|BLD Pharm [bldpharm.com]
- 6. This compound | c-RET | Ambeed.com [ambeed.com]
- 7. chemscene.com [chemscene.com]
- 8. utaarmortech.com [utaarmortech.com]
- 9. This compound supplier | CAS 924759-42-2| RET agonist |AOBIOUS [aobious.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
